Styrene-(ring-13C6)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i3+1,4+1,5+1,6+1,7+1,8+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBRXRYQALVLMV-LSYAIDEBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466775 | |
| Record name | Styrene-(ring-13C6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287399-41-1 | |
| Record name | Styrene-(ring-13C6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287399-41-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is Styrene-(ring-13C6) and its chemical structure?
An In-depth Technical Guide to Styrene-(ring-13C6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Styrene-(ring-13C6), a stable isotope-labeled form of styrene. It details its chemical structure, physicochemical properties, and primary applications, with a focus on its role in quantitative analytical methods crucial for research and development.
Core Concepts: Definition and Structure
Styrene-(ring-13C6) is an isotopically labeled version of styrene, an organic compound with the chemical formula C₈H₈.[1][2][3] In this specific isotopologue, the six carbon atoms that form the benzene ring are all heavy carbon-13 (¹³C) isotopes, while the two carbon atoms of the vinyl group remain as the common carbon-12 (¹²C) isotope.[1][] This labeling results in a mass shift of +6 compared to unlabeled styrene, a critical feature for its use in mass spectrometry-based applications.[5]
The fundamental structure consists of a vinyl group (-CH=CH₂) attached to a benzene ring.[3] Its IUPAC name is ethenyl(1,2,3,4,5,6-¹³C₆)cyclohexatriene.[1][] Like its unlabeled counterpart, it is a colorless, oily liquid.[3]
Chemical Structure Visualization
The diagram below illustrates the molecular structure, highlighting the position of the carbon-13 isotopes within the aromatic ring.
Physicochemical Properties
The incorporation of ¹³C isotopes results in a higher molecular weight and mass compared to natural styrene, while other physical properties remain largely similar.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ (with six ¹³C atoms) | [1] |
| Molecular Weight | 110.11 g/mol | [1][] |
| Exact Mass | 110.08272927 Da | [1] |
| Monoisotopic Mass | 110.08272927 Da | [1] |
| Boiling Point | 145-146 °C | [][5] |
| Density | 0.961 g/mL at 25 °C | [5] |
| CAS Number | 287399-41-1 | [1] |
| Isotopic Purity | ≥99 atom % ¹³C | [5] |
| Chemical Purity | ≥98% | [5] |
| Appearance | Colorless liquid | [2][3] |
| Stabilizer | Often contains hydroquinone or 4-tert-butylcatechol | [1][5] |
Applications in Research and Drug Development
The primary utility of Styrene-(ring-13C6) lies in its application as an internal standard for quantitative analysis. Stable isotope labeling is a preferred method in analytical chemistry as it allows researchers to study metabolic pathways and quantify substances in complex matrices with high precision and accuracy.[]
Key Applications:
-
Metabolic Studies: It is used as a tracer to investigate the metabolic fate of styrene in biological systems. Styrene is metabolized in the body to intermediates like styrene-7,8-oxide, and its urinary mercapturic acid metabolites are specific biomarkers for exposure.[2]
-
Internal Standard in Mass Spectrometry: Due to its identical chemical behavior and distinct mass, Styrene-(ring-13C6) is an ideal internal standard for quantifying unlabeled styrene and its metabolites in biological samples (e.g., urine, blood) and environmental samples using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
-
Environmental Monitoring: It serves as a standard for the detection and quantification of styrene, an environmental pollutant, in air, water, and soil samples.[]
Experimental Protocols: A General Methodology
Styrene-(ring-13C6) is frequently employed in bioanalytical methods to determine exposure to styrene. The following outlines a typical workflow for the quantification of styrene metabolites in urine using LC-MS/MS with a stable isotope-labeled internal standard.
Protocol: Quantification of Phenylhydroxyethyl Mercapturic Acids (PHEMAs) in Urine
-
Sample Preparation:
-
A known quantity of the internal standard, ¹³C₆-labeled PHEMAs (derived from Styrene-(ring-13C6)), is spiked into a human urine sample.
-
The sample may undergo enzymatic hydrolysis or other pretreatment steps to release conjugated metabolites.
-
-
Analyte Extraction:
-
The analytes (PHEMAs) and the internal standard are extracted from the urinary matrix. This is often automated using online solid-phase extraction (SPE) with materials like restricted access material (RAM) columns, which separate small analyte molecules from larger matrix components like proteins.
-
-
Chromatographic Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.
-
The analytes and the internal standard are separated from other remaining matrix components on an analytical column (e.g., a C18 reverse-phase column) based on their physicochemical properties. This ensures that only the compounds of interest enter the mass spectrometer at a specific time.
-
-
Mass Spectrometric Detection:
-
The column effluent is directed into a tandem mass spectrometer (MS/MS) source, typically using electrospray ionization (ESI).
-
The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the native analytes and the ¹³C₆-labeled internal standard (Multiple Reaction Monitoring - MRM). The distinct mass difference allows for simultaneous and unambiguous detection.
-
-
Quantification:
-
The concentration of the native analyte is calculated by comparing the peak area ratio of the analyte to the known concentration of the internal standard. This ratio corrects for any sample loss during preparation and for variations in instrument response, leading to highly accurate and precise quantification.[2]
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of using a stable isotope-labeled standard in a typical bioanalytical LC-MS/MS experiment.
References
An In-depth Technical Guide to Styrene-(ring-13C6): Properties, Synthesis, and Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and metabolic characteristics of Styrene-(ring-13C6), an isotopically labeled form of styrene. This document is intended to be a valuable resource for researchers in toxicology, pharmacology, and drug development who utilize stable isotope-labeled compounds to investigate the metabolic fate and biological effects of styrene.
Core Physical and Chemical Properties
Styrene-(ring-13C6) is chemically identical to its unlabeled counterpart, with the exception of the six carbon atoms in the benzene ring, which have been replaced with the stable isotope ¹³C. This isotopic labeling provides a distinct mass signature, making it an invaluable tracer in metabolic and toxicological studies.
Physical Properties
The physical properties of Styrene-(ring-13C6) are very similar to those of natural abundance styrene. Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | ¹³C₆C₂H₈ | [1] |
| Molecular Weight | 110.11 g/mol | [1] |
| Boiling Point | 145-146 °C | [1] |
| Melting Point | ~ -30.6 °C (unlabeled styrene) | |
| Density | 0.961 g/mL at 25 °C | [1] |
| Solubility in Water | ~300 mg/L at 20 °C (unlabeled styrene) | |
| Appearance | Colorless liquid |
Chemical and Spectroscopic Properties
The chemical reactivity of Styrene-(ring-13C6) is identical to that of styrene. The primary difference lies in its spectroscopic properties due to the presence of the ¹³C-labeled ring.
| Property | Description | Reference |
| CAS Number | 287399-41-1 | [1] |
| Isotopic Purity | ≥99 atom % ¹³C | [1] |
| Chemical Purity | ≥98% | [1] |
| Stabilizer | Typically contains hydroquinone or 4-tert-butylcatechol to inhibit polymerization. | [1] |
| Mass Shift | M+6 compared to unlabeled styrene. | [1] |
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of Styrene-(ring-13C6) is significantly different from that of unlabeled styrene. In the ¹³C-labeled compound, the signals corresponding to the benzene ring carbons will be dramatically enhanced and will exhibit complex ¹³C-¹³C coupling patterns. The approximate chemical shifts for the carbon atoms are detailed below.
| Carbon Atom | Approximate Chemical Shift (ppm) |
| C1 (ipso) | ~138 |
| C2, C6 (ortho) | ~128 |
| C3, C5 (meta) | ~129 |
| C4 (para) | ~126 |
| Cα (vinyl) | ~137 |
| Cβ (vinyl) | ~113 |
1.2.2. Mass Spectrometry (MS)
In mass spectrometry, Styrene-(ring-13C6) will exhibit a molecular ion peak (M⁺) at m/z 110, which is 6 mass units higher than that of unlabeled styrene (m/z 104). The fragmentation pattern will be similar to unlabeled styrene, with the key fragments containing the phenyl ring showing a corresponding +6 mass shift.
Experimental Protocols
Detailed experimental protocols are crucial for the effective use of Styrene-(ring-13C6) in research. The following sections outline plausible methods for its synthesis, purification, and analysis, based on established chemical principles and analytical techniques for styrene.
Synthesis of Styrene-(ring-13C6)
A common and effective method for the synthesis of styrene and its derivatives is the Wittig reaction. A plausible synthetic route for Styrene-(ring-13C6) would involve the reaction of a ¹³C-labeled benzaldehyde with a phosphorus ylide.
2.1.1. Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Styrene-(ring-13C6) via the Wittig reaction.
2.1.2. Detailed Synthetic Protocol
-
Preparation of the Phosphorus Ylide:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise to the stirred solution. The formation of the ylide is indicated by a color change to deep orange or red.
-
Allow the reaction to stir at 0 °C for 1-2 hours.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve Benzaldehyde-(ring-¹³C₆) in anhydrous THF.
-
Slowly add the solution of Benzaldehyde-(ring-¹³C₆) to the prepared ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure Styrene-(ring-13C6). The addition of a polymerization inhibitor like 4-tert-butylcatechol is recommended for storage.
-
Analytical Methods
Accurate analysis of Styrene-(ring-13C6) is essential for confirming its identity, purity, and for its quantification in biological matrices.
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the preferred method for the analysis of volatile organic compounds like styrene.
GC-MS Analytical Workflow
References
Synthesis and Purification of Styrene-(ring-13C6): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary methods for the synthesis and purification of Styrene-(ring-13C6), a critical isotopically labeled compound for various research applications, including metabolic studies and as a standard in mass spectrometry. This document details two principal synthetic routes—the Wittig reaction and the Grignard reaction—and outlines purification protocols to achieve high isotopic and chemical purity.
Synthesis of Styrene-(ring-13C6)
The introduction of the 13C6-labeled phenyl group is foundational to the synthesis of Styrene-(ring-13C6). The synthesis commences with commercially available Benzene-(13C6), which is then converted to key intermediates, Bromobenzene-(13C6) or Benzaldehyde-(13C6), depending on the chosen synthetic pathway.
Grignard Reaction Route
This pathway involves the formation of a Grignard reagent from Bromobenzene-(13C6), followed by its reaction with a suitable two-carbon electrophile, such as acetaldehyde.
Experimental Protocol: Grignard Reaction
-
Preparation of (13C6)-Phenylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 equivalents) are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A small crystal of iodine can be added to activate the magnesium surface. Bromobenzene-(13C6) (1 equivalent) dissolved in the anhydrous solvent is added dropwise to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed, yielding a solution of (13C6)-phenylmagnesium bromide.
-
Reaction with Acetaldehyde: The Grignard solution is cooled to 0°C in an ice bath. Acetaldehyde (1 equivalent), freshly distilled, is added dropwise. The reaction is highly exothermic and the addition rate should be controlled to maintain the temperature below 10°C.
-
Work-up: After the addition is complete, the reaction is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Dehydration: The resulting 1-(phenyl-13C6)ethanol is then subjected to dehydration to form Styrene-(ring-13C6). This can be achieved by heating with a catalytic amount of a strong acid, such as p-toluenesulfonic acid, and removing the water formed azeotropically.
Logical Relationship: Grignard Reaction Pathway
Wittig Reaction Route
The Wittig reaction provides a reliable method for converting an aldehyde or ketone into an alkene.[1] In this case, Benzaldehyde-(13C6) is reacted with a phosphorus ylide to form the desired product.
Experimental Protocol: Wittig Reaction
-
Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide (1.1 equivalents) is suspended in an anhydrous solvent such as THF or diethyl ether in a flame-dried flask under an inert atmosphere. The suspension is cooled to 0°C, and a strong base like n-butyllithium or sodium amide (1 equivalent) is added dropwise to generate the ylide, methylenetriphenylphosphorane. The resulting deep red or orange solution is stirred at this temperature for 30 minutes.
-
Reaction with Benzaldehyde-(13C6): Benzaldehyde-(13C6) (1 equivalent), dissolved in a small amount of the same anhydrous solvent, is added dropwise to the ylide solution at 0°C. The color of the ylide will typically fade upon addition.
-
Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the aldehyde. The reaction is then quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted into a nonpolar solvent like hexane or pentane. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The byproduct, triphenylphosphine oxide, is often poorly soluble in nonpolar solvents and can be largely removed by filtration or precipitation.
Experimental Workflow: Wittig Reaction
Purification of Styrene-(ring-13C6)
Due to its propensity to polymerize, especially at elevated temperatures, the purification of styrene requires specific precautions.[2] The addition of a polymerization inhibitor, such as 4-tert-butylcatechol, is common for storage but must be removed for subsequent reactions.
Column Chromatography
For small-scale laboratory preparations, flash column chromatography is an effective method for removing non-volatile impurities and the triphenylphosphine oxide byproduct from the Wittig reaction.
Experimental Protocol: Column Chromatography
-
Column Preparation: A silica gel column is prepared using a nonpolar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Sample Loading: The crude Styrene-(ring-13C6) is dissolved in a minimal amount of the eluent and loaded onto the column.
-
Elution: The product is eluted from the column. Styrene, being relatively nonpolar, will elute quickly. The progress of the separation can be monitored by thin-layer chromatography.
-
Solvent Removal: The fractions containing the purified product are combined, and the solvent is carefully removed under reduced pressure at a low temperature to prevent polymerization.
Vacuum Distillation
Vacuum distillation is the preferred method for purifying larger quantities of styrene and for removing any residual solvent or lower-boiling impurities.[2] This technique lowers the boiling point of styrene, thereby minimizing thermal polymerization.[2]
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: A vacuum distillation apparatus is assembled, ensuring all joints are well-sealed with appropriate grease. A Claisen adapter is recommended to prevent bumping. The receiving flask should be cooled in an ice bath to effectively condense the distilled product.
-
Distillation: The crude Styrene-(ring-13C6) is placed in the distillation flask with a magnetic stir bar for smooth boiling. The system is evacuated to a pressure of approximately 15-20 mmHg. The flask is then gently heated in a heating mantle.
-
Collection: The fraction boiling at the expected temperature for styrene at the given pressure is collected. The atmospheric pressure boiling point of styrene is 145-146°C.
-
Storage: A small amount of a polymerization inhibitor (e.g., 4-tert-butylcatechol) can be added to the purified product if it is to be stored. For immediate use, this is not necessary. The purified styrene should be stored at a low temperature (2-8°C).
Purification Workflow
Quantitative Data
The following table summarizes typical (though illustrative) quantitative data for the synthesis and purification of Styrene-(ring-13C6). Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Grignard Reaction Route | Wittig Reaction Route | Purification Method |
| Starting Material | Bromobenzene-(13C6) | Benzaldehyde-(13C6) | Partially Purified Styrene |
| Typical Yield | 60-70% (over two steps) | 70-85% | >95% recovery |
| Purity (before purification) | ~90% (by GC-MS) | ~95% (by GC-MS) | - |
| Purity (after purification) | >98% (by GC-MS) | >98% (by GC-MS) | >99% (by GC-MS) |
| Isotopic Enrichment | >99 atom % 13C | >99 atom % 13C | >99 atom % 13C |
Note: The isotopic enrichment is primarily dependent on the starting Benzene-(13C6).
This technical guide provides a framework for the synthesis and purification of Styrene-(ring-13C6). Researchers should adapt these protocols based on the specific requirements of their experimental setup and safety guidelines. Careful handling of reagents and adherence to standard organic synthesis practices are essential for a successful outcome.
References
Technical Guide: Styrene-(ring-13C6) for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Availability, Cost, and Application in Metabolic Research
This technical guide provides a comprehensive overview of Styrene-(ring-13C6), a stable isotope-labeled compound crucial for metabolic studies. Aimed at researchers, scientists, and drug development professionals, this document details its commercial suppliers, estimated costs, and its application in elucidating the metabolic pathways of styrene.
Commercial Suppliers and Cost Analysis
Styrene-(ring-13C6) is a specialized chemical available from a select number of commercial suppliers. The cost can vary based on the quantity, purity, and the supplier. As pricing is often not publicly listed and subject to quotation, researchers are advised to contact the suppliers directly for current pricing.
Below is a summary of identified commercial suppliers.
| Supplier | Contact for Pricing | Notes |
| Sigma-Aldrich (Merck) | Required | Offers Styrene-(phenyl-13C6) with ≥99 atom % 13C and ≥98% chemical purity.[1][2] |
| BOC Sciences | Required | Provides Styrene-(phenyl-[13C6]) as a labeled compound of Styrene.[] |
| Parchem | Required | Lists Styrene-(ring-13C6) among its specialty chemical offerings. |
| Toronto Research Chemicals | Website Listing | Often provides catalog pricing for various quantities. |
| Cambridge Isotope Laboratories, Inc. | Required | A leading supplier of stable isotope-labeled compounds. |
Note: The CAS numbers 264146-43-2 and 287399-41-1 are often used interchangeably for Styrene-(ring-13C6).[4]
Metabolic Fate of Styrene: A Critical Pathway in Toxicology and Drug Development
Styrene is primarily metabolized in the body by the cytochrome P450 monooxygenase system.[5] This metabolic activation is a critical area of study in toxicology and drug development due to the formation of reactive intermediates. The major metabolic pathway involves the oxidation of styrene to styrene-7,8-oxide.[6][7][8] This epoxide is a key metabolite, considered to be mutagenic and carcinogenic.[6][9]
Several cytochrome P450 isozymes are involved in this biotransformation, with CYP2E1 and CYP2B6 being among the most active in the human liver.[10][11] The resulting styrene oxide can undergo detoxification through two primary routes:
-
Hydrolysis: Epoxide hydrolase catalyzes the conversion of styrene oxide to styrene glycol (1,2-phenylethanediol).[7][8][9]
-
Glutathione Conjugation: Glutathione S-transferases (GSTs) conjugate styrene oxide with glutathione, leading to its eventual excretion.[8]
The balance between the activation of styrene to styrene oxide and its subsequent detoxification is a key determinant of its potential toxicity. The use of Styrene-(ring-13C6) allows researchers to trace the fate of the styrene molecule through these complex pathways with high precision using mass spectrometry-based methods.
Experimental Applications and Methodologies
While specific detailed protocols for the use of Styrene-(ring-13C6) are often embedded within broader metabolic studies, the following outlines a general experimental workflow for its application in in vitro and in vivo metabolic investigations.
In Vitro Metabolism Studies using Human Liver Microsomes
Objective: To determine the kinetics of Styrene-(ring-13C6) metabolism and identify the metabolites formed by human liver microsomes.
Materials:
-
Styrene-(ring-13C6)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., deuterated analog of a potential metabolite)
-
LC-MS/MS system
Protocol:
-
Incubation Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add Styrene-(ring-13C6) (typically dissolved in a small volume of organic solvent like methanol or acetonitrile) to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at a high speed to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS. The use of the 13C6-label allows for the clear distinction of the parent compound and its metabolites from endogenous interferences.
Visualizing the Metabolic Pathway of Styrene
The following diagram illustrates the primary metabolic activation and detoxification pathways of styrene.
References
- 1. Styrene-(phenyl-13C6) 13C = 99atom , = 98 CP, Yes hydroquinone stabilizer 287399-41-1 [sigmaaldrich.com]
- 2. 苯乙烯-环-13C6 ≥99 atom % 13C, ≥98% (CP), contains 4-tert-butylcatechol as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 4. Styrene-(ring-13C6) | C8H8 | CID 11469050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Styrene-7,8-Oxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Metabolism of styrene to styrene oxide and vinylphenols in cytochrome P450 2F2- and P450 2E1-knockout mouse liver and lung microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Review of the metabolic fate of styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Styrene oxide - Wikipedia [en.wikipedia.org]
- 10. Characterization of the human cytochrome P450 isozymes responsible for styrene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Styrene metabolism by cDNA-expressed human hepatic and pulmonary cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Styrene-(ring-13C6): Isotopic Purity and Enrichment Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and enrichment levels of Styrene-(ring-13C6), a critical isotopically labeled compound used in a variety of research applications, including metabolic studies and as an internal standard in analytical chemistry. This document outlines the key quality attributes of this compound, details the experimental methodologies used for its characterization, and presents a relevant biological pathway where it can be employed.
Quantitative Data Summary
The isotopic and chemical purity of Styrene-(ring-13C6) are critical parameters that directly impact the reliability and accuracy of experimental results. The following table summarizes the typical specifications for commercially available Styrene-(ring-13C6).
| Parameter | Specification |
| Isotopic Purity | ≥99 atom % ¹³C |
| Chemical Purity | ≥98% (CP) |
| Molecular Formula | ¹³C₆C₂H₈ |
| CAS Number | 287399-41-1 |
| Molecular Weight | 110.11 g/mol |
Experimental Protocols
The determination of isotopic purity and enrichment levels of Styrene-(ring-13C6) relies on sophisticated analytical techniques. The following sections detail the principles and generalized protocols for the most common methods.
Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
Principle: High-resolution mass spectrometry separates ions based on their mass-to-charge ratio with high precision. This allows for the differentiation and quantification of molecules containing different isotopes (isotopologues). By analyzing the relative intensities of the mass peaks corresponding to unlabeled Styrene and Styrene-(ring-¹³C₆), the isotopic enrichment can be accurately determined.
Methodology:
-
Sample Preparation: A dilute solution of Styrene-(ring-¹³C₆) is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Instrument Calibration: The mass spectrometer is calibrated using a standard compound with known masses to ensure high mass accuracy.
-
Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system, and ionized using a soft ionization technique such as electrospray ionization (ESI).
-
Mass Analysis: The instrument is operated in high-resolution mode to acquire the full scan mass spectrum of the sample.
-
Data Analysis: The intensities of the ion peaks corresponding to the monoisotopic mass of unlabeled styrene (C₈H₈) and the fully labeled Styrene-(ring-¹³C₆) ([¹³C₆]C₂H₈) are measured. The isotopic purity is calculated as the ratio of the intensity of the desired labeled species to the sum of intensities of all isotopic species.
Isotopic Enrichment Analysis by Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Principle: ¹³C NMR spectroscopy detects the ¹³C isotope. In a ¹³C-enriched compound like Styrene-(ring-¹³C₆), the signals from the labeled carbon atoms will be significantly more intense than those from carbons at natural abundance. Quantitative ¹³C NMR can be used to determine the level of enrichment at specific atomic positions.
Methodology:
-
Sample Preparation: A precise amount of the Styrene-(ring-¹³C₆) sample is dissolved in a deuterated NMR solvent (e.g., CDCl₃). An internal standard with a known concentration may be added for quantification.
-
NMR Data Acquisition: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. For quantitative analysis, a long relaxation delay is used to ensure complete relaxation of all carbon nuclei between scans, leading to accurate signal integration. Inverse-gated decoupling is employed to suppress the Nuclear Overhauser Effect (NOE), which can perturb signal intensities.
-
Spectral Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, phasing, and baseline correction.
-
Data Analysis: The integral of the signals corresponding to the ¹³C-labeled aromatic carbons is compared to the integral of a known reference signal (either from an internal standard or a non-enriched carbon in the molecule, if applicable). The isotopic enrichment is then calculated based on these integral ratios.
Visualizations
Styrene Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of styrene in humans and other mammals. Styrene-(ring-¹³C₆) can be used as a tracer to investigate the flux through these pathways, with the ¹³C label being retained in the aromatic ring of the metabolites.
Caption: Major metabolic pathways of Styrene-(ring-¹³C₆).
Experimental Workflow for Isotopic Purity Analysis
This diagram outlines a typical workflow for the determination of isotopic purity of Styrene-(ring-¹³C₆) using mass spectrometry.
Caption: Workflow for isotopic purity determination by mass spectrometry.
Safety data sheet (SDS) and handling precautions for Styrene-(ring-13C6).
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive safety data and handling precautions for Styrene-(ring-13C6), an isotopically labeled compound essential for various research and development applications. Due to the limited availability of specific safety data for the 13C-labeled variant, this document leverages information from the Safety Data Sheets (SDS) of unlabeled styrene as a primary reference, assuming analogous safety profiles.
Hazard Identification and Classification
Styrene-(ring-13C6) is classified as a hazardous substance. The following table summarizes its GHS classification, which is consistent with that of unlabeled styrene.[1]
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 3 | 🔥 | Warning | H226: Flammable liquid and vapor[1] |
| Acute Toxicity, Inhalation | Category 4 | ❗ | Warning | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation[1] |
| Reproductive Toxicity | Category 2 | हेल्थ हज़ार्ड | Warning | H361d: Suspected of damaging the unborn child[2][3][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | 💀 | Danger | H372: Causes damage to organs through prolonged or repeated exposure[2][3][4] |
| Aspiration Hazard | Category 1 | 💀 | Danger | H304: May be fatal if swallowed and enters airways[4][5] |
| Carcinogenicity | Category 2 | 💀 | Warning | Suspected of causing cancer[5][6] |
Primary Hazards:
-
Flammable: Styrene-(ring-13C6) is a flammable liquid and its vapors can form explosive mixtures with air.[1][2][7]
-
Health Hazards: It is harmful if inhaled, causes skin and eye irritation, and is suspected of causing cancer and reproductive damage.[1][2][8] Prolonged or repeated exposure can cause damage to organs, particularly the central nervous system (CNS).[2][8] Ingestion can be fatal if the substance enters the airways.[4][5]
Physical and Chemical Properties
The physical and chemical properties of Styrene-(ring-13C6) are expected to be very similar to those of unlabeled styrene.
| Property | Value |
| Molecular Formula | ¹³C₆H₅CH=CH₂[9] |
| Molecular Weight | 110.11 g/mol [1][9] |
| Appearance | Colorless oily liquid[7][10] |
| Odor | Sweet, aromatic[7][10] |
| Boiling Point | 145-146 °C[9] |
| Density | 0.961 g/mL at 25 °C[9] |
| Flash Point | 31 °C (closed cup)[6][11] |
| Solubility in Water | 0.03% (20 °C)[10] |
| Vapor Pressure | 5 mmHg (20 °C)[10] |
| Autoignition Temperature | 490 °C[6][11] |
Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with Styrene-(ring-13C6).
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][3][12]
-
Use non-sparking tools and take precautionary measures against static discharge.[3][4]
-
Avoid contact with skin, eyes, and clothing.[12]
-
Do not breathe vapors or mist.[12]
-
Wash hands thoroughly after handling.[12]
Storage:
-
Store in a cool, dry, and well-ventilated place.[2][3] Recommended storage temperature is 2-8°C.[9]
-
Store away from incompatible materials such as oxidizing agents, acids, and halogenated compounds.[2][6]
-
Protect from sunlight and heat, as it may polymerize on exposure to light.[2]
-
The product may contain a stabilizer like 4-tert-butylcatechol to prevent polymerization.[9][13]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling Styrene-(ring-13C6).
Caption: Recommended Personal Protective Equipment (PPE).
First-Aid Measures
In case of exposure, follow these first-aid procedures and seek immediate medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[2][12] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[4][12] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.[2][12] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[2][5] |
Accidental Release Measures
In the event of a spill, follow these emergency procedures.
Caption: Emergency Response Flowchart for Spills.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[3][7] Containers may explode when heated.[2]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]
Toxicological Information
Styrene is readily absorbed through inhalation and dermal contact and is metabolized in the body.[8] Acute exposure can cause irritation to the nose, throat, and eyes, as well as central nervous system depression ("styrene sickness"), with symptoms like headache, dizziness, and fatigue.[8] Chronic exposure may lead to CNS depression, memory impairment, and liver function abnormalities.[8] Styrene is considered a possible human carcinogen.[8][14]
| Toxicity Data (for unlabeled Styrene) | Value |
| LD50 Oral (Rat) | > 6,000 mg/kg[2] |
| LC50 Inhalation (Rat) | 12,000 mg/m³ (4 h)[2] |
| LD50 Dermal (Rat) | > 2,000 mg/kg[2] |
Experimental Protocols: Safe Handling Workflow
The following workflow outlines the key steps for safely handling Styrene-(ring-13C6) in a laboratory setting.
Caption: Safe Handling Workflow for Styrene-(ring-13C6).
This guide is intended to provide essential safety information. Always consult the most recent Safety Data Sheet from the supplier before use and adhere to all institutional and regulatory safety protocols.
References
- 1. Styrene-(ring-13C6) | C8H8 | CID 11469050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. weizmann.ac.il [weizmann.ac.il]
- 3. chemos.de [chemos.de]
- 4. carlroth.com [carlroth.com]
- 5. htpchem.com [htpchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Styrene | C6H5CHCH2 | CID 7501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. gov.uk [gov.uk]
- 9. Styrene-(phenyl-13C6) 13C = 99atom , = 98 CP, Yes hydroquinone stabilizer 287399-41-1 [sigmaaldrich.com]
- 10. Styrene - Wikipedia [en.wikipedia.org]
- 11. styrene.org [styrene.org]
- 12. carlroth.com [carlroth.com]
- 13. plasticseurope.org [plasticseurope.org]
- 14. gov.uk [gov.uk]
A Comprehensive Guide to the Natural Abundance of ¹³C and its Application in Labeled Compounds for Scientific Research
Introduction
Within the vast landscape of scientific research, particularly in the fields of biochemistry, medicine, and drug development, the ability to trace and quantify metabolic processes is paramount. Stable isotope labeling has emerged as a powerful and indispensable tool for these investigations. Among the stable isotopes, Carbon-13 (¹³C) holds a unique and significant position. This technical guide provides an in-depth exploration of the natural abundance of ¹³C, the principles of isotopic labeling, and the critical role ¹³C-labeled compounds play in advancing our understanding of complex biological systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this technology in their work.
Carbon exists predominantly as the stable isotope ¹²C, with ¹³C being a minor, naturally occurring stable isotope.[1][2][3] This low natural abundance is the key to its utility; by introducing compounds artificially enriched with ¹³C into a biological system, scientists can effectively "trace" the path of carbon atoms through intricate metabolic pathways.[4][5] These ¹³C-labeled compounds are non-radioactive and safe for use in a wide range of studies, including those involving human subjects.[5][6]
The primary analytical techniques used to detect and quantify the incorporation of ¹³C are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6][7][8] These methods allow for the precise measurement of isotopic enrichment in various metabolites, providing invaluable data for applications such as metabolic flux analysis and drug metabolism studies.[9][10]
Quantitative Data on Carbon Isotopes
A clear understanding of the natural distribution of carbon isotopes is fundamental to designing and interpreting isotope labeling experiments. The low natural abundance of ¹³C provides a baseline against which enrichment from labeled compounds can be accurately measured.
| Isotope | Atomic Mass (Da) | Natural Abundance (atom %) | Nuclear Spin (I) |
| ¹²C | 12.000000 | 98.93% | 0 |
| ¹³C | 13.003355 | 1.07% | 1/2 |
| Table 1: Natural Abundance and Properties of Stable Carbon Isotopes.[1][2] |
When synthesizing labeled compounds for research, the degree of ¹³C enrichment is a critical parameter. This can range from introducing a ¹³C atom at a single, specific position in a molecule to uniformly labeling the entire molecule. Commercially available labeled compounds often have very high isotopic purity.
| Compound Type | Typical Isotopic Purity | Common Applications |
| Position-Specific Labeled | >99 atom % ¹³C | Mechanistic studies, NMR spectroscopy |
| Uniformly Labeled ([U-¹³C]) | >98 atom % ¹³C | Metabolic flux analysis, tracing broad metabolic activity |
| Custom Synthesized | Variable (e.g., 5% to 95%) | Isotopic Ratio Outlier Analysis (IROA), specialized tracer studies |
| Table 2: Common ¹³C Enrichment Levels in Labeled Compounds.[11][12] |
Core Applications in Research and Development
The use of ¹³C-labeled compounds has revolutionized several areas of scientific inquiry, most notably in understanding metabolism and in the development of new pharmaceuticals.
Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network.[7][9][13] By supplying a ¹³C-labeled substrate (like [U-¹³C]-glucose) to cells, researchers can track the incorporation of the isotope into downstream metabolites.[7] The resulting labeling patterns, measured by MS or NMR, provide a detailed snapshot of the cell's metabolic state, allowing for the identification of active, inactive, or rerouted pathways.[9][13][14] This is crucial for metabolic engineering, understanding disease states like cancer, and optimizing bioprocesses.[4][14]
Caption: A typical experimental workflow for ¹³C-Metabolic Flux Analysis.
Drug Development and ADME Studies
In pharmaceutical development, understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical. ¹³C-labeled versions of drug candidates are frequently used in these studies.[4][15] By administering a labeled drug, researchers can trace its journey through the body, identify and characterize its metabolites, and quantify its excretion pathways.[4][6][15] This information is vital for assessing a drug's efficacy, safety, and pharmacokinetic properties.[4] Unlike radioactive isotopes like ¹⁴C, stable ¹³C labels pose no radiation risk, making them particularly suitable for studies in healthy volunteers and vulnerable populations.[5]
Caption: The journey of a ¹³C-labeled drug through the body.
Experimental Protocols
Detailed and rigorous methodologies are essential for successful ¹³C labeling experiments. Below are generalized protocols for key stages of a typical study.
Protocol 1: ¹³C Labeling of Adherent Mammalian Cells
This protocol outlines the basic steps for labeling cells in culture with a ¹³C-enriched substrate.
-
Cell Seeding and Growth: Seed adherent cells (e.g., HeLa, HEK293) in standard culture plates. Grow them in their normal growth medium until they reach the desired confluency (typically 70-80%).
-
Medium Exchange: Prepare the labeling medium by supplementing basal medium (lacking the substrate to be labeled, e.g., glucose-free DMEM) with the desired concentration of the ¹³C-labeled substrate (e.g., 10 mM [U-¹³C]-glucose) and other necessary components like dialyzed fetal bovine serum.
-
Labeling Incubation: Aspirate the standard growth medium from the cells. Gently wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS). Add the prepared ¹³C labeling medium to the plates.
-
Time Course: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled substrate. For steady-state analysis, this may be several hours to ensure isotopic equilibrium. For dynamic studies, multiple time points may be collected.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Place the culture plate on dry ice to instantly quench all enzymatic activity.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water at -80°C) to the plate.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet cell debris and proteins.
-
Collect the supernatant containing the extracted metabolites for subsequent analysis.
-
Protocol 2: Sample Analysis by Mass Spectrometry
This protocol provides a general workflow for analyzing the metabolite extracts from a labeling experiment using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation: Dry the collected metabolite supernatant using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent (e.g., an appropriate mixture of water and organic solvent) for LC-MS analysis.
-
Chromatographic Separation: Inject the reconstituted sample into an LC system. The metabolites are separated based on their physicochemical properties as they pass through a chromatography column (e.g., a reverse-phase or HILIC column).
-
Mass Spectrometry Analysis:
-
The eluent from the LC column is directed into the ion source of the mass spectrometer (e.g., electrospray ionization - ESI).
-
The mass spectrometer is operated in a mode that allows for the detection of the mass-to-charge ratio (m/z) of the ions.[16]
-
For a given metabolite, the incorporation of ¹³C atoms will result in a shift in its mass. For example, a molecule of glucose (C₆H₁₂O₆) fully labeled with ¹³C will have a mass that is 6 Daltons higher than unlabeled glucose.
-
The instrument measures the relative abundance of the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms of the metabolite.
-
-
Data Analysis: The resulting mass spectra are processed to determine the mass isotopomer distribution (MID) for each detected metabolite. This data is then corrected for the natural abundance of ¹³C and other isotopes to determine the true level of enrichment from the tracer.[17]
Protocol 3: ¹³C NMR Spectroscopy Data Acquisition
NMR spectroscopy provides complementary information, particularly regarding the specific position of the ¹³C label within a molecule.
-
Sample Preparation: Samples for NMR must be of high concentration and purity. Extracted metabolites may need to be purified or concentrated. The final sample is dissolved in a deuterated solvent (e.g., D₂O) to avoid a large solvent signal in the ¹H spectrum.
-
Instrument Setup:
-
Place the NMR tube containing the sample into the NMR spectrometer's probe.
-
Tune and match the probe for the ¹³C frequency.[18]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the shim currents to achieve a homogeneous magnetic field.
-
-
Data Acquisition:
-
A standard ¹³C NMR experiment is a direct-observe experiment, often with proton decoupling to simplify the spectrum and improve sensitivity through the Nuclear Overhauser Effect (NOE).[19]
-
Set the acquisition parameters, including the number of scans (ns), which needs to be high due to the low sensitivity of ¹³C, the spectral width (sw), and the relaxation delay (d1).[18][20]
-
Initiate the acquisition using the appropriate command (e.g., zg in Bruker TopSpin).[18]
-
-
Data Processing:
-
After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts are referenced to a known standard (e.g., the solvent peak).
-
The resulting spectrum shows distinct peaks for each unique carbon atom in the molecule, with the peak's intensity related to its concentration and labeling. In uniformly labeled compounds, ¹³C-¹³C couplings can provide direct information about the carbon backbone.[21]
-
The stable isotope ¹³C is a cornerstone of modern metabolic research and pharmaceutical science. Its low natural abundance provides a clear background against which to measure the incorporation of ¹³C from enriched compounds. This allows for the precise tracing of carbon atoms through complex biological networks. Methodologies like ¹³C-MFA, powered by advanced analytical techniques such as mass spectrometry and NMR spectroscopy, offer unparalleled insights into cellular physiology and disease. In drug development, ¹³C-labeled compounds are a safe and effective means to elucidate the metabolic fate of new chemical entities. As analytical sensitivities continue to improve, the applications of ¹³C labeling will undoubtedly expand, further enhancing our ability to unravel the complexities of the biological world.
References
- 1. WebElements Periodic Table » Carbon » isotope data [winter.group.shef.ac.uk]
- 2. Carbon-13 - Wikipedia [en.wikipedia.org]
- 3. Isotopic Abundance of Carbon Atoms : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. metsol.com [metsol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 10. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 11. Labeled Compounds for Pharmaceutical Research [pharma-industry-review.com]
- 12. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vanderbilt.edu [vanderbilt.edu]
- 15. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.uiowa.edu [chem.uiowa.edu]
- 19. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. epfl.ch [epfl.ch]
- 21. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
An In-Depth Technical Guide to Stable Isotope Labeling in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental workflows, and data analysis techniques central to the use of stable isotope labeling in modern metabolic research. It is designed to serve as a detailed resource for investigators seeking to apply these powerful methods to elucidate metabolic pathways, quantify fluxes, and identify novel therapeutic targets.
Core Principles of Stable Isotope Labeling
Stable isotope labeling is a powerful technique used to trace the metabolic fate of atoms through biochemical pathways.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe for use in a wide range of biological systems, including human studies.[3][4] The most commonly used stable isotopes in metabolic research are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[5][6]
The fundamental principle involves introducing a substrate (e.g., glucose, glutamine) enriched with a heavy isotope into a biological system.[5] As the cells or organism metabolize this labeled substrate, the isotope is incorporated into downstream metabolites.[2] Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify the extent and position of the isotopic label in these metabolites.[5] This information provides a dynamic view of metabolic activity, allowing researchers to map active pathways and measure the rates of metabolic reactions, known as fluxes.[7]
Experimental Design and Workflow
A typical stable isotope labeling experiment follows a well-defined workflow, from the selection of the isotopic tracer to the final data analysis. The choice of tracer is critical and depends on the specific metabolic pathway under investigation.[8][9]
Comparison of Common Stable Isotope Tracers
The selection of an appropriate tracer is a critical step in designing a metabolic flux experiment. Different tracers provide distinct insights into metabolic pathways.
| Tracer | Primary Use | Advantages | Disadvantages |
| [U-¹³C]-Glucose | General carbon metabolism, glycolysis, TCA cycle, pentose phosphate pathway | Provides a global view of glucose utilization; labels a wide range of downstream metabolites.[8] | Can be challenging to resolve fluxes at specific branch points without additional tracers. |
| [1,2-¹³C₂]-Glucose | Glycolysis vs. Pentose Phosphate Pathway (PPP) flux | Allows for the direct determination of the relative flux through the oxidative PPP.[10] | Less informative for TCA cycle analysis compared to uniformly labeled glucose. |
| [U-¹³C]-Glutamine | TCA cycle anaplerosis, amino acid metabolism, reductive carboxylation | Directly probes glutamine's role in replenishing TCA cycle intermediates.[11] | Does not provide information on glucose-derived carbon entry into the TCA cycle. |
| ²H₂O (Heavy Water) | De novo synthesis of biomolecules (fatty acids, ribose, etc.) | Labels multiple classes of molecules simultaneously; less invasive for in vivo studies.[6] | Can be more complex to analyze due to hydrogen exchange reactions. |
| ¹⁵N-Tracers (e.g., ¹⁵N-Glutamine) | Nitrogen metabolism, amino acid and nucleotide synthesis | Specifically tracks the fate of nitrogen atoms in biosynthetic pathways. | Does not provide information on carbon backbone rearrangements. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments in stable isotope labeling studies using adherent mammalian cells.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells in standard growth medium and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Media Preparation: Prepare labeling medium by supplementing basal medium lacking the nutrient of interest (e.g., glucose-free DMEM) with the desired concentration of the stable isotope-labeled substrate (e.g., 10 mM [U-¹³C]-glucose).
-
Labeling: Aspirate the standard growth medium and wash the cells once with phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the stable isotope. The duration of labeling is critical and depends on the turnover rate of the metabolites of interest. For central carbon metabolism, this is often between 6 and 24 hours to approach isotopic steady state.
Metabolite Quenching and Extraction
Rapidly halting all enzymatic activity is crucial to preserve the in vivo metabolic state of the cells.
-
Quenching: Place the cell culture plate on dry ice. Aspirate the labeling medium and immediately add ice-cold quenching solution (e.g., 80% methanol/20% water, pre-chilled to -80°C) to the cells.
-
Cell Lysis and Harvesting: Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Freeze-Thaw Cycles: Subject the cell lysate to three rapid freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) without heat. The dried metabolite pellet can be stored at -80°C until analysis.
Mass Spectrometry Analysis
The dried metabolite extracts are reconstituted in an appropriate solvent and analyzed by either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
GC-MS: Often requires chemical derivatization of the metabolites to increase their volatility. It provides excellent chromatographic resolution and is well-suited for the analysis of central carbon metabolites.
-
LC-MS: Generally does not require derivatization and is amenable to a wider range of metabolites, including those that are thermally labile.
The mass spectrometer is operated to acquire data that resolves the different mass isotopologues of each metabolite, which are molecules of the same metabolite that differ in the number of heavy isotopes they contain.
Data Analysis and Interpretation
The raw mass spectrometry data consists of signal intensities for each mass isotopologue of a detected metabolite. This data must be processed and analyzed to extract meaningful biological information.
Correction for Natural Isotope Abundance
A critical step in the data analysis is to correct for the natural abundance of heavy isotopes (e.g., ¹³C is ~1.1% of all carbon).[12][13] This is because the mass spectrometer detects the total number of heavy isotopes in a molecule, regardless of whether they came from the tracer or were naturally present.[12] Various algorithms and software tools are available to perform this correction, which mathematically subtracts the contribution of naturally occurring isotopes to reveal the true labeling pattern derived from the isotopic tracer.[14][15]
Mass Isotopomer Distribution (MID)
After correction, the data is presented as a mass isotopomer distribution (MID), which shows the fractional abundance of each isotopologue of a metabolite. For example, for a three-carbon metabolite like pyruvate, the MID would show the percentage of molecules that are unlabeled (M+0), contain one ¹³C atom (M+1), two ¹³C atoms (M+2), or three ¹³C atoms (M+3).
Interpreting Labeling Patterns in Central Carbon Metabolism
The MIDs of key metabolites in central carbon metabolism can provide significant insights into pathway activity. When cells are cultured with [U-¹³C]-glucose, the labeling patterns in glycolytic and TCA cycle intermediates are particularly informative.
-
Glycolysis: [U-¹³C]-glucose (M+6) is metabolized to two molecules of pyruvate (M+3). A high abundance of M+3 pyruvate indicates active glycolysis.
-
TCA Cycle Entry: Pyruvate is decarboxylated to form acetyl-CoA (M+2), which then condenses with unlabeled oxaloacetate to form citrate (M+2). The presence of M+2 isotopologues in TCA cycle intermediates is indicative of glucose oxidation.
-
Subsequent Turns of the TCA Cycle: As the cycle continues, labeled carbons are incorporated into oxaloacetate. In the second turn of the cycle, M+2 acetyl-CoA can condense with M+2 oxaloacetate, leading to the formation of M+4 citrate. The relative abundance of different isotopologues in TCA cycle intermediates can be used to infer the activity of the cycle.
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates of intracellular metabolic reactions.[7] MFA models integrate the experimentally determined MIDs with a stoichiometric model of the metabolic network.[16] By fitting the model to the data, it is possible to estimate the flux through each reaction in the network. Several software packages are available for performing MFA.[3][17]
| Software | Key Features |
| INCA | MATLAB-based, supports both stationary and non-stationary MFA, user-friendly interface. |
| OpenFLUX | Open-source, MATLAB-based, good for large-scale network analysis. |
| Metran | Standalone software, powerful for complex network modeling. |
| 13CFLUX2 | Comprehensive tool for stationary MFA, requires more advanced user knowledge. |
Data Presentation: A Case Study in Cancer Metabolism
Stable isotope labeling has been instrumental in revealing the metabolic reprogramming that is a hallmark of cancer.[18] Cancer cells often exhibit increased glucose uptake and lactate production, even in the presence of oxygen (the Warburg effect), as well as an increased reliance on glutamine metabolism.[11][18]
The following table presents hypothetical but representative mass isotopomer distribution data for key metabolites in a cancer cell line compared to a normal cell line after labeling with [U-¹³C]-glucose.
| Metabolite | Isotopologue | Normal Cells (% Abundance) | Cancer Cells (% Abundance) |
| Pyruvate | M+0 | 5 | 2 |
| M+1 | 1 | 1 | |
| M+2 | 4 | 2 | |
| M+3 | 90 | 95 | |
| Lactate | M+0 | 10 | 3 |
| M+1 | 2 | 1 | |
| M+2 | 3 | 2 | |
| M+3 | 85 | 94 | |
| Citrate | M+0 | 40 | 60 |
| M+1 | 5 | 5 | |
| M+2 | 50 | 30 | |
| M+3 | 3 | 3 | |
| M+4 | 2 | 2 | |
| Malate | M+0 | 45 | 65 |
| M+1 | 5 | 5 | |
| M+2 | 45 | 25 | |
| M+3 | 3 | 3 | |
| M+4 | 2 | 2 |
Interpretation of the Data:
-
The higher fractional abundance of M+3 pyruvate and M+3 lactate in cancer cells suggests a higher rate of glycolysis.
-
The lower fractional abundance of M+2 citrate and M+2 malate in cancer cells, despite increased glycolysis, indicates that a smaller proportion of the glucose-derived pyruvate is entering the TCA cycle for oxidation. This is consistent with the Warburg effect, where glycolytic intermediates are diverted to lactate production and biosynthetic pathways.
Conclusion
Stable isotope labeling is an indispensable tool in modern metabolic research, providing unparalleled insights into the dynamic nature of cellular metabolism. By combining carefully designed experiments with sophisticated analytical and computational methods, researchers can elucidate complex metabolic networks, quantify metabolic fluxes, and identify key nodes of metabolic regulation. This powerful approach continues to drive discoveries in basic biology, drug development, and our understanding of human disease.
References
- 1. ckisotopes.com [ckisotopes.com]
- 2. Principles of stable isotope research – with special reference to protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ckisotopes.com [ckisotopes.com]
- 12. researchgate.net [researchgate.net]
- 13. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. dspace.mit.edu [dspace.mit.edu]
CAS number and molecular weight of Styrene-(ring-13C6).
This technical guide provides essential information regarding the isotopically labeled compound, Styrene-(ring-13C6), tailored for researchers, scientists, and professionals in the field of drug development.
Core Compound Data
Styrene-(ring-13C6) is a stable isotope-labeled version of Styrene, where the six carbon atoms in the phenyl ring are replaced with Carbon-13 (¹³C) isotopes. This labeling is instrumental in various analytical applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification.
The key quantitative data for Styrene-(ring-13C6) is summarized in the table below for straightforward reference and comparison.
| Parameter | Value | Source |
| CAS Number | 287399-41-1 | [][2] |
| 264146-43-2 | [3] | |
| Molecular Weight | 110.11 g/mol | [][2] |
| Molecular Formula | ¹³C₆C₂H₈ | [2] |
| Synonyms | Styrene-(phenyl-13C6), ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene | [][2][3] |
Note on CAS Numbers: It is important to note that different suppliers may list different CAS numbers for this compound. Researchers should verify the specific CAS number with their supplier.
References
Methodological & Application
Application Note: Quantitative Analysis of Styrene Using Styrene-(ring-13C6) as an Internal Standard by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of styrene, a volatile organic compound used in the production of polymers and plastics, is critical in environmental monitoring, food safety, and occupational health. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique for this purpose. The use of a stable isotope-labeled internal standard, such as Styrene-(ring-13C6), is the gold standard for achieving the highest accuracy and precision. This method, known as isotope dilution mass spectrometry (IDMS), effectively corrects for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement.[1][2][3]
Styrene-(ring-13C6) is an ideal internal standard because its chemical and physical properties are nearly identical to the native styrene analyte. It co-elutes with unlabeled styrene from the GC column, but it is readily distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer due to the six ¹³C atoms in its benzene ring.[4] This ensures that any loss of analyte during sample workup or analysis is mirrored by a proportional loss of the internal standard, leading to a highly reliable quantification based on the ratio of their respective signals.
Experimental Protocols
This section details the complete methodology for the quantitative analysis of styrene in various matrices using Styrene-(ring-13C6) as an internal standard.
Materials and Reagents
-
Analytes: Styrene (≥99% purity)
-
Internal Standard (IS): Styrene-(ring-13C6) (≥99 atom % ¹³C)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Carbon Disulfide (CS₂), Hexane (all pesticide residue or GC-MS grade)
-
Reagents: Sodium sulfate (anhydrous), Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Gases: Helium (99.999% purity) or Hydrogen for carrier gas
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB), purge-and-trap tubes, headspace vials.[5]
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Styrene Stock: Accurately weigh ~10 mg of pure styrene into a 10 mL volumetric flask. Dilute to the mark with methanol.
-
Internal Standard Stock: Accurately weigh ~10 mg of Styrene-(ring-13C6) into a 10 mL volumetric flask. Dilute to the mark with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of intermediate standard solutions of styrene by serially diluting the primary stock solution with methanol.
-
Prepare a single intermediate internal standard solution (e.g., 10 µg/mL) by diluting the IS primary stock.
-
-
Calibration Standards (e.g., 1-100 ng/mL):
-
Into a series of vials, add an appropriate volume of each styrene working standard to create a calibration curve spanning the expected concentration range of the samples.
-
Spike each calibration standard with a fixed amount of the internal standard working solution to achieve a constant final concentration (e.g., 20 ng/mL).
-
Dilute all calibration standards to the final volume with the appropriate solvent (e.g., dichloromethane or reagent water).
-
Sample Preparation Workflow
The choice of sample preparation depends on the matrix. The internal standard must be added to the sample as early as possible in the workflow to account for analyte losses during extraction and concentration steps.
-
Aqueous Samples (e.g., Wastewater):
-
Collect 100 mL of water sample in a suitable container.
-
Spike the sample with a known amount of Styrene-(ring-13C6) working solution.
-
Perform liquid-liquid extraction (LLE) with dichloromethane or use an SPE cartridge to isolate the analytes.[5]
-
Elute from the SPE cartridge with an appropriate solvent.
-
Dry the extract with anhydrous sodium sulfate and concentrate to a final volume of 1 mL.
-
-
Air Samples:
-
Draw a known volume of air through a sorbent tube (e.g., activated carbon or Tenax®).[6][7]
-
Desorb the analytes from the tube by solvent extraction (e.g., with carbon disulfide) or by thermal desorption.
-
For solvent extraction, spike the extraction solvent with the internal standard before desorbing.
-
-
Solid/Food Samples (e.g., Polystyrene Packaging):
-
Homogenize a known weight of the sample.
-
Perform extraction using a suitable technique like headspace analysis.[8]
-
For headspace, place the homogenized sample in a headspace vial, add the internal standard, and seal.
-
Incubate the vial at a specific temperature (e.g., 80°C) for a set time before automated injection of the headspace gas.
-
GC-MS Instrumentation and Analysis
The following table provides typical GC-MS parameters for the analysis of styrene. Parameters should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Injection Port | Splitless, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow @ 1.0 mL/min |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Oven Program | 40°C (hold 2 min), ramp to 150°C @ 10°C/min, then to 250°C @ 20°C/min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation and Quantification
Selected Ion Monitoring (SIM)
For high sensitivity and specificity, the mass spectrometer should be operated in SIM mode. The ions to be monitored are selected based on the mass spectra of styrene and its labeled analogue.
| Analyte | Ion Role | m/z | Notes |
| Styrene | Quantifier | 104 | Molecular Ion [M]⁺[8][9] |
| Qualifier 1 | 103 | [M-H]⁺ | |
| Qualifier 2 | 78 | [M-C₂H₂]⁺[8] | |
| Styrene-(ring-13C6) | Quantifier | 110 | Molecular Ion [M]⁺ |
| Qualifier | 84 | [M-C₂H₂]⁺ |
Calibration and Quantification
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct Calibration Curve: Analyze each calibration standard by GC-MS. For each point, calculate the Response Ratio: Response Ratio = (Peak Area of Styrene at m/z 104) / (Peak Area of IS at m/z 110) Plot the Response Ratio (y-axis) against the concentration of styrene (x-axis). Perform a linear regression to obtain the calibration curve equation (y = mx + c) and the coefficient of determination (R²).
-
Analyze Samples: Inject the prepared samples into the GC-MS.
-
Calculate Concentration: Using the peak areas from the sample chromatogram, calculate the Response Ratio. Use the regression equation from the calibration curve to determine the concentration of styrene in the sample.
Typical Method Performance
The following table summarizes typical performance characteristics for a validated GC-MS method for styrene using a stable isotope-labeled internal standard.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.999 | Indicates a strong linear relationship between concentration and response ratio.[9] |
| Limit of Detection (LOD) | 0.5 - 5 µg/L | The lowest concentration of analyte that can be reliably detected.[5] |
| Limit of Quantitation (LOQ) | 1 - 10 µg/L | The lowest concentration of analyte that can be accurately and precisely quantified.[8] |
| Precision (RSD%) | < 15% | Relative Standard Deviation indicates the repeatability of the measurement. |
| Accuracy (Recovery %) | 90 - 110% | The percentage of the true analyte amount that is measured by the method.[8][10] |
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Styrene-(ring-13C6) | C8H8 | CID 11469050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. shimadzu.co.kr [shimadzu.co.kr]
- 9. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]
- 10. Determination of styrene monomer migrating in foodstuffs from polystyrene food contact articles using HS-SPME-GC-MS/MS: Results from the Greek market - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis using Styrene-(ring-13C6)
Topic: Protocol for using Styrene-(ring-13C6) in Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2][3] By introducing a substrate labeled with a stable isotope, such as 13C, and tracking its incorporation into downstream metabolites, researchers can elucidate the contributions of various pathways to cellular metabolism.[2][3] This application note provides a detailed protocol for the use of Styrene-(ring-13C6) as a tracer to investigate the metabolic fate of styrene in mammalian cells. This approach is particularly relevant for toxicology studies, drug metabolism research, and understanding the biotransformation of aromatic compounds.
Styrene is an industrial chemical that undergoes complex metabolism in the body, primarily mediated by cytochrome P450 enzymes.[4] The main metabolic pathways involve the oxidation of the vinyl side chain to form styrene-7,8-oxide, which is then hydrolyzed to styrene glycol and further metabolized to mandelic acid and phenylglyoxylic acid.[5][6] A secondary pathway involves the oxidation of the aromatic ring to produce vinylphenols.[5][6] By using Styrene-(ring-13C6), the six carbon atoms in the aromatic ring are labeled, allowing for the precise tracking of these atoms through the different metabolic routes.
This protocol will cover the essential steps for conducting a Styrene-(ring-13C6) metabolic flux experiment, including cell culture, labeling conditions, sample preparation, and analysis by liquid chromatography-mass spectrometry (LC-MS/MS).
Key Experimental Protocols
Cell Culture and Labeling with Styrene-(ring-13C6)
This part of the protocol outlines the steps for culturing mammalian cells and introducing the Styrene-(ring-13C6) tracer.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Styrene-(ring-13C6) solution (in a suitable solvent like DMSO)
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed the mammalian cells in culture plates or flasks at a density that will result in approximately 80% confluency at the time of the experiment.
-
Cell Growth: Culture the cells in a humidified incubator at 37°C and 5% CO2 until they reach the desired confluency.
-
Preparation of Labeling Medium: Prepare the labeling medium by adding a known concentration of Styrene-(ring-13C6) to the complete cell culture medium. The final concentration of Styrene-(ring-13C6) should be optimized for the specific cell line and experimental goals but can range from 1 to 100 µM. A vehicle control (medium with the same concentration of solvent) should also be prepared.
-
Labeling: Remove the existing medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells with the Styrene-(ring-13C6) labeling medium for a specific duration. The incubation time will depend on the expected rate of metabolism and should be determined empirically. A time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended to determine the optimal labeling time.
-
Harvesting: After the labeling period, collect both the cell culture medium and the cell lysate for analysis.
Sample Quenching and Metabolite Extraction
This section details the critical steps of stopping metabolic activity and extracting the metabolites for analysis.
Materials:
-
Ice-cold methanol
-
Ice-cold water
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Medium Collection: Aspirate the labeling medium from the cell culture plate and transfer it to a microcentrifuge tube. Store at -80°C until analysis. This fraction will contain secreted metabolites.
-
Quenching: To quench metabolic activity, place the culture plate on ice and add a sufficient volume of ice-cold methanol to cover the cell monolayer.
-
Cell Lysis and Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube. Add ice-cold water to the tube to achieve a final methanol/water ratio of 80:20 (v/v).
-
Homogenization: Vortex the mixture vigorously for 1 minute to ensure complete cell lysis and metabolite extraction.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new microcentrifuge tube. Store at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
Proper sample preparation is crucial for accurate and sensitive detection of styrene metabolites by LC-MS/MS.
Materials:
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup and concentration)
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS grade solvents (e.g., acetonitrile, formic acid, water)
Procedure:
-
Protein Precipitation (for medium samples): If the collected medium contains high protein concentrations (e.g., from FBS), perform a protein precipitation step by adding three volumes of ice-cold acetonitrile, vortexing, and centrifuging to pellet the protein. Collect the supernatant.
-
Sample Cleanup (Optional): For complex samples or low-abundance metabolites, a solid-phase extraction (SPE) step can be used to clean up and concentrate the samples. The choice of SPE sorbent will depend on the specific metabolites of interest.
-
Drying: Dry the extracted metabolite samples (both intracellular and extracellular fractions) under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extracts in a small, known volume of a suitable solvent compatible with the LC-MS/MS system (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Filtration: Filter the reconstituted samples through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the LC-MS/MS system.
Data Presentation
The following tables present representative quantitative data that could be obtained from a Styrene-(ring-13C6) metabolic flux analysis experiment. Note: These are example data and the actual results may vary depending on the experimental conditions and cell type.
Table 1: Isotopic Enrichment of Styrene Metabolites in Cell Lysates
| Metabolite | Molecular Formula | Mass Isotopomer | Relative Abundance (%) |
| Styrene-(ring-13C6) | 13C6C2H8 | M+6 | 99.5 |
| Styrene-7,8-oxide-(ring-13C6) | 13C6C2H8O | M+6 | 85.2 |
| Styrene glycol-(ring-13C6) | 13C6C2H8O2 | M+6 | 78.9 |
| Mandelic acid-(ring-13C6) | 13C6C2H8O3 | M+6 | 65.4 |
| Phenylglyoxylic acid-(ring-13C6) | 13C6C2H7O3 | M+6 | 45.1 |
| 4-Vinylphenol-(ring-13C6) | 13C6C2H8O | M+6 | 12.3 |
Table 2: Fluxes of Styrene Metabolic Pathways
| Metabolic Pathway | Reaction | Flux (nmol/106 cells/hr) |
| Side-Chain Oxidation | ||
| Styrene -> Styrene-7,8-oxide | 15.2 ± 1.8 | |
| Styrene-7,8-oxide -> Styrene glycol | 12.5 ± 1.5 | |
| Styrene glycol -> Mandelic acid | 8.7 ± 1.1 | |
| Mandelic acid -> Phenylglyoxylic acid | 5.4 ± 0.7 | |
| Ring Oxidation | ||
| Styrene -> 4-Vinylphenol | 2.1 ± 0.3 | |
| Excretion | ||
| Phenylglyoxylic acid (extracellular) | 4.9 ± 0.6 | |
| 4-Vinylphenol (extracellular) | 1.8 ± 0.2 |
Visualizations
The following diagrams illustrate the metabolic pathways of styrene, the experimental workflow, and the logical relationships in the analysis.
References
- 1. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes [mdpi.com]
- 4. NMR Untargeted and HPLC-MS/MS Targeted Metabolomic Approaches for Evaluating Styrene Exposure in the Urine of Shipyard Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography/electrospray tandem mass spectrometry characterization of styrene metabolism in man and in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography/electrospray tandem mass spectrometry characterization of styrene metabolism in man and in rat. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Quantification of Styrene-(ring-13C6) in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantification of styrene in various environmental matrices using Styrene-(ring-13C6) as an internal standard. The use of an isotopically labeled standard in an isotope dilution mass spectrometry (IDMS) approach provides high accuracy and precision by correcting for sample matrix effects and variations in instrument response.
Introduction
Styrene, a volatile organic compound (VOC), is a significant environmental pollutant due to its widespread use in the production of plastics, resins, and rubber.[1][2] Monitoring its presence in environmental samples such as water, air, and soil is crucial for assessing environmental contamination and human exposure. Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique for quantifying trace levels of organic compounds.[3] This method involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, Styrene-(ring-13C6), to the sample. The labeled compound serves as an internal standard, allowing for precise quantification even with incomplete sample recovery or matrix-induced signal suppression or enhancement.
Styrene-(ring-13C6) is an ideal internal standard for this application due to its chemical similarity to the native styrene, ensuring it behaves similarly during sample preparation and analysis. The six-mass unit difference allows for clear differentiation from the native compound by mass spectrometry.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of styrene in various environmental samples using methods that can incorporate Styrene-(ring-13C6) as an internal standard. The data is compiled from various sources and represents typical method performance.
| Sample Matrix | Preparation Method | Analytical Method | Sample Detection Limit | Percent Recovery | Reference |
| Wastewater | Stable isotope dilution, solvent extraction | GC/MS | 10 µg/L | No data | EPA 2001[4][5] |
| Water | Purge and trap | GC/MS | 0.039 µg/L | 94-110% | USGS 1998[4][5] |
| Water | Purge and trap | HRGC/MS | 0.04 µg/L | 102% | EPA 1989i[4][5] |
| Air | Retention by activated carbon, elution with carbon disulfide | HRGC/FID | 0.01 mg/sample | No data | NIOSH 1984[4][5] |
| Soil (low level) | Purge by helium, thermal desorption | GC/MS | 4 µg/kg | No data | EPA 1986c[4][5] |
| Solid waste | Purge by helium, thermal desorption | GC/MS | 500 µg/kg | No data | EPA 1986b[4][5] |
Experimental Protocols
Protocol 1: Quantification of Styrene in Water Samples by Purge and Trap GC/MS (Based on EPA Method 524.2)
This protocol describes the determination of styrene in drinking water, groundwater, and surface water using purge and trap gas chromatography-mass spectrometry with Styrene-(ring-13C6) as an internal standard.
1. Materials and Reagents
-
Styrene-(ring-13C6) solution: 100 µg/mL in methanol.
-
Styrene standard solution: 100 µg/mL in methanol.
-
Methanol: Purge and trap grade.
-
Reagent Water: Purified water free of interfering analytes.
-
Hydrochloric Acid (HCl): 1:1 (v/v) solution with reagent water.
-
Ascorbic acid/Sodium thiosulfate: For dechlorination of samples.
-
Sample Vials: 40 mL glass vials with PTFE-lined septa.
-
Purge and Trap Concentrator
-
Gas Chromatograph/Mass Spectrometer (GC/MS)
2. Sample Collection and Preservation
-
If the water sample contains residual chlorine, add approximately 25 mg of ascorbic acid to the 40 mL sample vial before collection.
-
Collect the water sample in the vial, ensuring no air bubbles are trapped.[6]
-
Acidify the sample to a pH < 2 by adding a few drops of 1:1 HCl.[6]
-
Store samples at 4°C until analysis, for a maximum of 14 days.
3. Sample Preparation and Analysis
-
Allow samples and standards to come to room temperature.
-
Spike each 5 mL of sample, blank, and calibration standard with a known amount of Styrene-(ring-13C6) internal standard solution (e.g., 5 µL of a 10 µg/mL solution to achieve a concentration of 10 µg/L).
-
Introduce the spiked sample into the purge and trap system.
-
Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes. The volatile compounds, including styrene and Styrene-(ring-13C6), are trapped on a sorbent tube.
-
Desorb the trapped analytes by rapidly heating the sorbent tube and backflushing with helium onto the GC column.
-
Analyze the desorbed compounds using a GC/MS system with the following suggested parameters:
-
GC Column: 60 m x 0.25 mm ID, 1.4 µm film thickness DB-VRX or equivalent.
-
Oven Program: Initial temperature of 35°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 220°C at 20°C/min, hold for 2 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Interface Temperature: 250°C.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Scan Mode: Selected Ion Monitoring (SIM).
-
Styrene: Quantitation ion m/z 104, Qualifier ions m/z 78, 51.
-
Styrene-(ring-13C6): Quantitation ion m/z 110, Qualifier ions m/z 84, 54.
-
-
4. Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of native styrene (e.g., 0.5, 1, 5, 10, 20, 50 µg/L).
-
Spike each calibration standard with the same amount of Styrene-(ring-13C6) internal standard as the samples.
-
Analyze the calibration standards and generate a calibration curve by plotting the ratio of the peak area of styrene to the peak area of Styrene-(ring-13C6) against the concentration of styrene.
-
Calculate the concentration of styrene in the samples using the generated calibration curve.
Workflow for Styrene Quantification in Water
Caption: Workflow for the analysis of styrene in water samples.
Protocol 2: Quantification of Styrene in Air Samples by GC/MS (Based on NIOSH Method 1501)
This protocol describes the determination of styrene in workplace air using collection on a solid sorbent tube, solvent desorption, and analysis by gas chromatography-mass spectrometry with Styrene-(ring-13C6) as an internal standard.
1. Materials and Reagents
-
Styrene-(ring-13C6) solution: 1 mg/mL in carbon disulfide.
-
Styrene standard solution: 1 mg/mL in carbon disulfide.
-
Carbon Disulfide (CS2): HPLC grade.
-
Sorbent Tubes: Coconut shell charcoal (100 mg/50 mg sections).
-
Personal Sampling Pump
-
Vials: 2 mL glass vials with PTFE-lined caps.
-
Gas Chromatograph/Mass Spectrometer (GC/MS)
2. Sample Collection
-
Calibrate a personal sampling pump to a flow rate between 0.01 and 0.2 L/min.[7]
-
Break the ends of a charcoal sorbent tube immediately before sampling.
-
Attach the sorbent tube to the sampling pump and collect a known volume of air (typically 1 to 10 liters).[7]
-
After sampling, cap the sorbent tube and store it at a low temperature until analysis.
3. Sample Preparation and Analysis
-
Carefully break the sorbent tube and transfer the front (100 mg) and back (50 mg) sections of charcoal to separate 2 mL vials.
-
Add 1.0 mL of carbon disulfide to each vial.
-
Immediately cap the vials and agitate for 30 minutes to desorb the analytes.[7]
-
Spike a known amount of Styrene-(ring-13C6) internal standard solution into each sample extract, blank, and calibration standard (e.g., 10 µL of a 100 µg/mL solution).
-
Inject 1 µL of the extract into the GC/MS system.
-
Analyze the extracts using a GC/MS system with the following suggested parameters:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Program: Initial temperature of 40°C, hold for 4 min, ramp to 200°C at 10°C/min, hold for 2 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
MS Interface Temperature: 280°C.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Scan Mode: Selected Ion Monitoring (SIM).
-
Styrene: Quantitation ion m/z 104, Qualifier ions m/z 78, 51.
-
Styrene-(ring-13C6): Quantitation ion m/z 110, Qualifier ions m/z 84, 54.
-
-
4. Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of native styrene in carbon disulfide (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Spike each calibration standard with the same amount of Styrene-(ring-13C6) internal standard as the samples.
-
Analyze the calibration standards and generate a calibration curve by plotting the ratio of the peak area of styrene to the peak area of Styrene-(ring-13C6) against the concentration of styrene.
-
Calculate the concentration of styrene in the sample extracts using the generated calibration curve.
-
Calculate the mass of styrene in each section of the sorbent tube and convert to an air concentration in mg/m³ or ppm.
Workflow for Styrene Quantification in Air
Caption: Workflow for the analysis of styrene in air samples.
References
- 1. mdcampbell.com [mdcampbell.com]
- 2. epa.gov [epa.gov]
- 3. ANALYTICAL METHODS - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. lcslaboratory.com [lcslaboratory.com]
- 5. Table 7-2, Analytical Methods for Determining Styrene in Environmental Samples - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. scribd.com [scribd.com]
Application Notes and Protocols for Tracing Aromatic Compound Metabolism with Styrene-(ring-13C6)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Styrene-(ring-13C6) as a stable isotope tracer to investigate the metabolic pathways of aromatic compounds. The protocols detailed below are intended for researchers in academia and industry, including those in drug development, toxicology, and environmental health, who are studying the biotransformation of styrene and related aromatic molecules.
Introduction
Styrene, a widely used industrial chemical, is also found in various consumer products and naturally in some foods.[1][2] Understanding its metabolic fate is crucial for assessing its toxicological profile and for the development of safer chemicals and pharmaceuticals. Styrene-(ring-13C6) is a non-radioactive, stable isotope-labeled version of styrene that serves as a powerful tool for tracing the metabolic pathways of the aromatic ring. By introducing a known isotopic label, researchers can definitively track the parent compound and its metabolites through complex biological systems, distinguishing them from endogenous molecules.
The primary metabolic pathway of styrene in humans and other mammals involves the oxidation of the vinyl group, primarily by cytochrome P450 enzymes, to form styrene-7,8-oxide.[1][3] This reactive epoxide is then hydrolyzed by epoxide hydrolase to styrene glycol, which is further oxidized to mandelic acid (MA) and phenylglyoxylic acid (PGA), the major urinary metabolites.[1][3] A minor pathway involves the formation of glutathione conjugates.[1] By using Styrene-(ring-13C6), the 13C-labeled phenyl group remains intact throughout these transformations, allowing for precise tracking and quantification of the key metabolites.
Key Applications
-
Metabolic Pathway Elucidation: Accurately trace the biotransformation of the styrene aromatic ring to identify and quantify major and minor metabolites in various biological matrices (e.g., urine, blood, tissues).
-
Toxicokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of styrene.
-
Drug Development: Use as a model compound to understand the metabolism of aromatic drug candidates and to identify potential drug-drug interactions involving cytochrome P450 enzymes.
-
Biomarker Discovery: Identify and validate biomarkers of exposure to styrene and other aromatic compounds.
-
Environmental Health Research: Investigate the metabolic fate of aromatic pollutants in different organisms and ecosystems.
Quantitative Data Summary
The following tables summarize key quantitative data related to styrene metabolism and the analytical methods used for its detection.
Table 1: Major Urinary Metabolites of Styrene
| Metabolite | Percentage of Absorbed Styrene Dose Excreted in Urine |
| Mandelic Acid (MA) | 60-80%[3] |
| Phenylglyoxylic Acid (PGA) | ~30%[3] |
| Phenyl Hydroxyethyl Mercapturic Acids (PHEMs) | <1%[1] |
Table 2: Analytical Methods for Styrene Metabolite Detection
| Analytical Technique | Sample Matrix | Detection Limits | Reference |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Urine | MA: 5 mg/L, PGA: 0.5 mg/L | [4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine, Blood, Tissues | Low parts per trillion (ppt) range in blood | [5] |
| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Urine | Not specified, but highly sensitive | [1] |
Experimental Protocols
In Vivo Metabolism Study in a Rodent Model
This protocol describes a typical in vivo study to trace the metabolic fate of Styrene-(ring-13C6) in rats.
Materials:
-
Styrene-(ring-13C6)
-
Vehicle for administration (e.g., corn oil)
-
Male Wistar rats (or other suitable strain)
-
Metabolic cages for urine and feces collection
-
Analytical instruments (GC-MS or LC-MS/MS)
-
Reagents for sample preparation (e.g., ethyl acetate, hydrochloric acid, internal standards)
Protocol:
-
Acclimatization: Acclimate rats in metabolic cages for at least 3 days prior to the experiment to allow them to adapt to the housing conditions.
-
Dosing: Prepare a solution of Styrene-(ring-13C6) in the chosen vehicle. Administer a single dose to the rats via oral gavage or intraperitoneal injection. A typical dose for toxicological studies can range from 50 to 400 mg/kg body weight.
-
Sample Collection: Collect urine and feces at predetermined time points (e.g., 0-8h, 8-24h, 24-48h) for up to 72 hours post-dosing. Store samples at -20°C or lower until analysis.
-
Sample Preparation (Urine):
-
Thaw urine samples to room temperature.
-
To a 200 µL aliquot of urine, add an internal standard (e.g., O-methyl hippuric acid).[4]
-
Acidify the sample with 6N hydrochloric acid.[4]
-
Perform liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[4]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis or derivatize for GC-MS analysis.
-
-
Analysis by LC-MS/MS:
-
Utilize a reversed-phase C18 column for chromatographic separation.[1]
-
Employ a mobile phase gradient of water with an ammonium acetate buffer and acetonitrile.[1]
-
Set the mass spectrometer to monitor for the specific mass transitions of the 13C-labeled metabolites. For example, for 13C6-Mandelic Acid, the transition would be m/z 157 → 113, and for 13C6-Phenylglyoxylic Acid, it would be m/z 155 → 83 (note: these are predicted transitions, actual values should be determined experimentally).
-
-
Data Analysis: Quantify the concentration of 13C-labeled metabolites in each sample using a calibration curve prepared with synthesized 13C-labeled standards. Calculate the percentage of the administered dose excreted as each metabolite.
In Vitro Metabolism Study using Liver Microsomes
This protocol outlines an in vitro experiment to study the metabolism of Styrene-(ring-13C6) using liver microsomes, which are rich in cytochrome P450 enzymes.
Materials:
-
Styrene-(ring-13C6)
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., cold acetonitrile)
-
Analytical instruments (LC-MS/MS)
Protocol:
-
Incubation Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
Initiate Reaction: Add Styrene-(ring-13C6) to the incubation mixture to start the metabolic reaction. A typical substrate concentration is in the low micromolar range.
-
Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction at each time point by adding a cold quenching solution, such as acetonitrile. This will precipitate the proteins.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Data Analysis: Monitor the formation of 13C-labeled metabolites (e.g., 13C6-styrene glycol) and the depletion of the parent compound (13C6-styrene) over time. This data can be used to determine the rate of metabolism.
Visualizations
The following diagrams illustrate the metabolic pathway of styrene and a typical experimental workflow for an in vivo study.
Caption: Major metabolic pathway of Styrene-(ring-13C6).
Caption: Experimental workflow for an in vivo metabolism study.
References
- 1. Ethylbenzene and Styrene Exposure in the United States based on Urinary Mandelic Acid and Phenylglyoxylic Acid: NHANES 2005 – 2006 and 2011 – 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Styrene | C6H5CHCH2 | CID 7501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of mandelic acid and phenylglyoxylic acid in the urine and its use in monitoring of styrene exposure [hero.epa.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of Styrene-(ring-13C6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styrene, a fundamental aromatic hydrocarbon, is a critical building block in the synthesis of a vast array of polymers and fine chemicals. Isotopically labeled analogs, such as Styrene-(ring-13C6), are invaluable tools in metabolism studies, environmental fate analysis, and as internal standards for quantitative mass spectrometry. Understanding the fragmentation pattern of Styrene-(ring-13C6) under mass spectrometric conditions is essential for its unambiguous identification and accurate quantification in complex matrices. This application note provides a detailed overview of the electron ionization (EI) mass spectrometry fragmentation of Styrene-(ring-13C6), a robust experimental protocol for its analysis, and a summary of its characteristic fragment ions.
Molecular Structure and Isotopes
Styrene-(ring-13C6) has the chemical formula ¹³C₆H₅CH=CH₂.[1] The six carbon atoms of the benzene ring are replaced with the stable isotope ¹³C, resulting in a mass shift of +6 amu compared to unlabeled styrene.[1] This isotopic labeling provides a distinct mass signature that is readily distinguishable from its unlabeled counterpart. The monoisotopic mass of Styrene-(ring-13C6) is 110.08 Da.[2]
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of Styrene-(ring-13C6) using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Thermo Scientific GC-MS).
-
Electron Ionization (EI) source.
-
Quadrupole mass analyzer or equivalent.
2. Reagents and Materials:
-
Styrene-(ring-13C6), ≥98% purity.[1]
-
High-purity solvent (e.g., dichloromethane or hexane, GC grade).
-
Helium carrier gas (99.999% purity).
3. Sample Preparation:
-
Prepare a stock solution of Styrene-(ring-13C6) in the chosen solvent at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).
4. GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity capillary column is suitable (e.g., HP-5ms, DB-5).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the concentration.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 35-200.
-
Scan Rate: 2 scans/second.
5. Data Acquisition and Analysis:
-
Acquire the mass spectrum of the eluting peak corresponding to Styrene-(ring-13C6).
-
Identify the molecular ion and major fragment ions.
-
Integrate the peak areas for quantitative analysis.
Data Presentation: Fragmentation Pattern
The electron ionization mass spectrum of Styrene-(ring-13C6) is characterized by a prominent molecular ion and several key fragment ions. The ¹³C₆-labeled ring significantly influences the m/z values of the aromatic fragments.
| Fragment Ion | Proposed Structure | m/z (Styrene) [3] | m/z (Styrene-(ring-13C6)) | Relative Abundance (Approx.) |
| [M]⁺ | [¹³C₆H₅CH=CH₂]⁺ | 104 | 110 | High |
| [M-H]⁺ | [¹³C₆H₄CH=CH₂]⁺ | 103 | 109 | Moderate |
| [M-CH₃]⁺ | [¹³C₆H₄C₂H]⁺ | 89 | 95 | Low |
| [M-C₂H₂]⁺ | [¹³C₆H₆]⁺ | 78 | 84 | High |
| [¹³C₅H₃]⁺ | Tropylium-like ion | 63 | 68 | Low |
| [¹³C₄H₂]⁺ | Di-dehydrobenzene-like ion | 51 | 55 | Moderate |
Note: Relative abundances are approximate and can vary depending on the instrument and analytical conditions.
Fragmentation Pathway
The fragmentation of Styrene-(ring-13C6) upon electron ionization follows pathways analogous to those of unlabeled styrene. The initial event is the removal of an electron to form the molecular ion ([M]⁺˙) at m/z 110. Subsequent fragmentation occurs through several competing pathways.
Caption: Proposed fragmentation pathway of Styrene-(ring-13C6) under electron ionization.
The most characteristic fragmentation involves the loss of acetylene (C₂H₂) to form the ¹³C-labeled benzene radical cation at m/z 84. Another significant fragmentation is the loss of a hydrogen radical to produce the [M-H]⁺ ion at m/z 109. Further fragmentation of the labeled benzene ring leads to smaller ions, such as the ion at m/z 68, corresponding to the loss of a ¹³CH radical.
Conclusion
The mass spectrometry fragmentation pattern of Styrene-(ring-13C6) is distinct and predictable, making it an excellent internal standard and tracer. The +6 amu mass shift of the molecular ion and key aromatic fragments provides clear differentiation from the unlabeled compound. The experimental protocol and fragmentation data presented in this application note serve as a valuable resource for researchers utilizing Styrene-(ring-13C6) in their studies.
References
Application Notes and Protocols for Quantitative Analysis Using Styrene-(ring-13C6)
Topic: Preparing Calibration Curves with Styrene-(ring-13C6) for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative analysis of styrene is crucial in various fields, including environmental monitoring, occupational safety, and the quality control of polymers. The use of a stable isotope-labeled internal standard, such as Styrene-(ring-13C6), is a robust method to enhance the accuracy and precision of quantification, particularly when using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] The stable isotope-labeled internal standard co-elutes with the native analyte and experiences similar matrix effects and variations during sample preparation and injection, allowing for reliable correction of the analyte signal. This document provides detailed protocols for the preparation of calibration curves using Styrene-(ring-13C6) for the accurate quantification of styrene.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique. It involves adding a known amount of an isotopically enriched standard (e.g., Styrene-(ring-13C6)) to the sample. The native analyte (styrene) and the labeled internal standard are then extracted and analyzed together. Since the labeled standard is chemically identical to the analyte, it behaves similarly during sample processing and analysis.[2][3] By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be determined with high precision, as this ratio is largely unaffected by variations in sample recovery.
Experimental Protocols
Materials and Reagents
-
Analyte: Styrene (CAS No. 100-42-5), high purity (≥99%)
-
Internal Standard: Styrene-(ring-13C6)
-
Solvent: High-purity methanol, acetonitrile, or other suitable solvent compatible with the analytical method (e.g., GC or LC).
-
Volumetric flasks: Class A (e.g., 1 mL, 5 mL, 10 mL, 25 mL, 50 mL, 100 mL)
-
Pipettes: Calibrated micropipettes and glass pipettes
-
Analytical balance: Capable of weighing to at least 0.1 mg
-
Vials: Autosampler vials with caps and septa
Preparation of Stock Solutions
2.1. Styrene (Native Analyte) Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of pure styrene into a 10 mL Class A volumetric flask.
-
Record the exact weight.
-
Dissolve the styrene in a small amount of the chosen solvent (e.g., methanol).
-
Fill the flask to the 10 mL mark with the solvent.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Calculate the exact concentration of the stock solution in mg/mL.
-
Store the stock solution in a tightly sealed container at 4°C and protect it from light.
2.2. Styrene-(ring-13C6) Internal Standard (IS) Stock Solution (1 mg/mL)
-
Follow the same procedure as for the native styrene stock solution, using approximately 10 mg of Styrene-(ring-13C6).
-
Calculate the exact concentration of the internal standard stock solution.
-
Store under the same conditions as the native stock solution.
2.3. Intermediate and Working Solutions
Prepare intermediate stock solutions by diluting the primary stock solutions to facilitate the preparation of the calibration standards. A common practice is to prepare an intermediate internal standard working solution that can be spiked into each calibration standard and sample.
-
Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the 1 mg/mL IS stock solution 1:100 with the solvent. For example, transfer 100 µL of the 1 mg/mL stock into a 10 mL volumetric flask and fill to the mark.
Preparation of Calibration Curve Standards
The calibration curve should bracket the expected concentration range of the samples. The following is an example of a seven-point calibration curve.
-
Label seven 1 mL volumetric flasks or autosampler vials for each calibration point (e.g., CAL-1 to CAL-7).
-
Prepare a series of dilutions from the native styrene stock solution. An example is provided in the table below.
-
Add a constant volume of the Internal Standard Working Solution (e.g., 10 µg/mL) to each calibration standard. For instance, add 50 µL of the 10 µg/mL IS working solution to each 1 mL standard to achieve a final IS concentration of 0.5 µg/mL.
-
Bring each standard to the final volume (e.g., 1 mL) with the solvent.
-
Mix each standard thoroughly.
Table 1: Example Preparation of Calibration Standards
| Calibration Level | Volume of Styrene Intermediate Stock (e.g., 100 µg/mL) (µL) | Volume of IS Working Solution (10 µg/mL) (µL) | Final Volume (mL) | Final Styrene Concentration (µg/mL) | Final IS Concentration (µg/mL) |
| CAL-1 | 1 | 50 | 1 | 0.1 | 0.5 |
| CAL-2 | 5 | 50 | 1 | 0.5 | 0.5 |
| CAL-3 | 10 | 50 | 1 | 1.0 | 0.5 |
| CAL-4 | 50 | 50 | 1 | 5.0 | 0.5 |
| CAL-5 | 100 | 50 | 1 | 10.0 | 0.5 |
| CAL-6 | 250 | 50 | 1 | 25.0 | 0.5 |
| CAL-7 | 500 | 50 | 1 | 50.0 | 0.5 |
Instrumental Analysis (GC-MS Example)
Styrene is a volatile compound, making GC-MS a suitable analytical technique.[4]
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity column is typically used, such as a DB-5ms or equivalent.[5]
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Mode: Splitless or split, depending on the required sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Styrene (Analyte): Monitor characteristic ions, e.g., m/z 104 (molecular ion), 78.
-
Styrene-(ring-13C6) (IS): Monitor the corresponding labeled ions, e.g., m/z 110 (molecular ion), 84.
-
-
Data Analysis and Calibration Curve Construction
-
Integrate the peak areas for the selected ions for both the native styrene and the Styrene-(ring-13C6) internal standard in each chromatogram.
-
Calculate the response ratio for each calibration standard:
-
Response Ratio = (Peak Area of Styrene) / (Peak Area of Styrene-(ring-13C6))
-
-
Plot the Response Ratio (y-axis) against the concentration of the native styrene (x-axis).
-
Perform a linear regression analysis on the data points. The resulting equation of the line (y = mx + c) represents the calibration curve.
-
The correlation coefficient (r²) should be ≥ 0.99 for a good linear fit.
Table 2: Example Calibration Data and Response Ratios
| Styrene Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte Area / IS Area) |
| 0.1 | 2,500 | 12,500 | 0.20 |
| 0.5 | 12,600 | 12,550 | 1.00 |
| 1.0 | 25,200 | 12,600 | 2.00 |
| 5.0 | 125,500 | 12,500 | 10.04 |
| 10.0 | 251,000 | 12,550 | 20.00 |
| 25.0 | 627,000 | 12,540 | 50.00 |
| 50.0 | 1,255,000 | 12,550 | 100.00 |
Quantification of Unknown Samples
-
Prepare the unknown sample using the same extraction and preparation procedure as the calibration standards.
-
Spike the unknown sample with the same amount of the Styrene-(ring-13C6) internal standard working solution as used for the calibration standards.
-
Analyze the prepared sample using the same instrumental method.
-
Calculate the response ratio for the unknown sample.
-
Determine the concentration of styrene in the sample by using the equation of the calibration curve:
-
Concentration = (Response Ratio - c) / m
-
Where 'm' is the slope and 'c' is the intercept of the calibration curve.
-
Visualizations
Caption: Workflow for preparing calibration curves.
Caption: Data analysis and curve generation logic.
References
- 1. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. styrene analysis via wax column - Chromatography Forum [chromforum.org]
Application Notes and Protocols: Unraveling Polymerization Mechanisms with Styrene-(ring-13C6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled monomers are invaluable tools for elucidating the intricate mechanisms of polymerization reactions. Styrene-(ring-13C6), a stable isotope-labeled version of styrene, offers a powerful method for tracking the fate of the aromatic ring during polymerization. This allows for detailed mechanistic studies of initiation, propagation, termination, and potential side reactions using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct 13C signal from the labeled ring provides a clear window into the polymer's microstructure and the identification of end-groups, which is crucial for understanding reaction kinetics and designing polymers with tailored properties. This document provides detailed application notes and protocols for utilizing Styrene-(ring-13C6) in the study of polymerization reaction mechanisms.
Principle of Application
The core principle behind using Styrene-(ring-13C6) is the ability to distinguish the carbon atoms of the monomer's aromatic ring from other carbon sources in the reaction mixture, such as the initiator or solvent. Standard 13C NMR spectroscopy can be employed to monitor the polymerization process in real-time or to analyze the final polymer product. The high-resolution signals from the 13C-labeled phenyl group allow for:
-
Quantitative Monitoring of Monomer Consumption: Tracking the decrease in the Styrene-(ring-13C6) signal intensity over time provides a direct measure of polymerization kinetics.
-
Microstructural Analysis: The chemical environment of the 13C-labeled ring in the polymer backbone is sensitive to the stereochemistry (tacticity) of the polymer chain. This allows for the detailed characterization of isotactic, syndiotactic, and atactic sequences.
-
End-Group Analysis: By using a non-labeled initiator, the 13C-labeled styrene units at the chain ends can be identified and quantified. This provides critical information about the initiation and termination mechanisms. Conversely, using a 13C-labeled initiator with unlabeled styrene allows for the specific analysis of initiator-derived end-groups.
-
Identification of Side Reactions: Any unexpected signals in the 13C NMR spectrum can indicate the occurrence of side reactions involving the styrene monomer, such as chain transfer to the monomer or the formation of dimers and oligomers.
Experimental Protocols
Protocol 1: Monitoring Free-Radical Polymerization of Styrene-(ring-13C6) by in-situ 13C NMR
This protocol describes the real-time monitoring of the bulk polymerization of Styrene-(ring-13C6) initiated by a free-radical initiator.
Materials:
-
Styrene-(ring-13C6) (≥99 atom % 13C)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (recrystallized)
-
NMR tube with a sealable cap
-
NMR spectrometer equipped for 13C detection and variable temperature control
-
Inert gas (Nitrogen or Argon)
-
Solvent (e.g., deuterated benzene or toluene, if solution polymerization is desired)
Procedure:
-
Initiator Preparation: Prepare a stock solution of the initiator (e.g., AIBN) in a suitable solvent or weigh the required amount directly.
-
Monomer Preparation: In a clean, dry NMR tube, add a known amount of Styrene-(ring-13C6).
-
Initiator Addition: Add the calculated amount of the initiator to the NMR tube containing the monomer. The monomer-to-initiator ratio will determine the expected molecular weight of the polymer.
-
Degassing: Seal the NMR tube and degas the mixture by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
NMR Acquisition:
-
Place the NMR tube in the NMR spectrometer pre-heated to the desired reaction temperature (e.g., 60-80 °C for AIBN).
-
Acquire an initial 13C NMR spectrum (t=0) to determine the initial monomer concentration.
-
Set up a series of automated 13C NMR acquisitions at regular time intervals to monitor the reaction progress. Key parameters to monitor are the signals corresponding to the vinyl group carbons (disappearing) and the newly formed polymer backbone carbons (appearing), as well as the distinct signals from the 13C-labeled aromatic ring.
-
-
Data Analysis:
-
Integrate the signals of the remaining Styrene-(ring-13C6) monomer and the growing polymer at each time point.
-
Plot the monomer conversion versus time to determine the polymerization kinetics.
-
Protocol 2: End-Group Analysis of Polystyrene using Styrene-(ring-13C6)
This protocol outlines the synthesis of polystyrene with 13C-labeled end-groups for mechanistic studies of initiation and termination.
Materials:
-
Styrene (unlabeled)
-
Styrene-(ring-13C6)
-
Non-labeled initiator (e.g., AIBN)
-
Solvent (e.g., toluene)
-
Methanol (for precipitation)
-
Round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve a small, known amount of Styrene-(ring-13C6) and a larger, known amount of unlabeled styrene in the solvent.
-
Initiator Addition: Add the non-labeled initiator to the reaction mixture.
-
Polymerization: Heat the mixture to the desired temperature under an inert atmosphere and stir for a defined period.
-
Polymer Isolation: Cool the reaction mixture and precipitate the polymer by slowly adding the solution to a large volume of methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
13C NMR Analysis:
-
Dissolve a sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a high-resolution 13C NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the end-group signals which will be of lower intensity.
-
Analyze the spectrum to identify and quantify the signals corresponding to the Styrene-(ring-13C6) units at the chain ends. The chemical shifts of these end-groups will differ from those of the internal labeled units due to their proximity to the initiator fragment and the chain terminus.
-
Data Presentation
Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Kinetic Data for the Polymerization of Styrene-(ring-13C6)
| Time (min) | Monomer Conversion (%) | ln([M]₀/[M]t) |
| 0 | 0 | 0 |
| 30 | 15 | 0.16 |
| 60 | 28 | 0.33 |
| 90 | 40 | 0.51 |
| 120 | 51 | 0.71 |
Table 2: 13C NMR End-Group Analysis of Polystyrene
| Polymer Sample | Initiator | [Styrene-(ring-13C6)] / [Styrene] | Mn (GPC) | Degree of Polymerization (DP) | Labeled End-groups / Chain |
| PS-1 | AIBN | 1 / 100 | 10,500 | ~100 | 0.95 |
| PS-2 | BPO | 1 / 100 | 12,800 | ~123 | 1.02 |
Visualization of Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) are essential for visualizing the experimental workflows and the underlying chemical mechanisms.
Caption: Experimental workflow for in-situ 13C NMR monitoring.
Caption: Free-radical polymerization mechanism.
Conclusion
The use of Styrene-(ring-13C6) in conjunction with 13C NMR spectroscopy provides a robust and detailed approach to studying the mechanisms of polymerization. The protocols and data presentation formats outlined in this document offer a framework for researchers to design and execute experiments that can yield significant insights into reaction kinetics, polymer microstructure, and the fundamental steps of polymer chain growth. These methods are essential for the rational design of new polymeric materials with controlled properties for a wide range of applications, including in the pharmaceutical and biomedical fields.
Application Notes & Protocols: Incorporating Styrene-(ring-13C6) in Cell Culture for Metabolic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Styrene-(ring-13C6) in stable isotope-resolved metabolomics (SIRM). This powerful technique enables researchers to trace the metabolic fate of styrene, a compound of significant interest in toxicology, environmental science, and drug metabolism research. By using a 13C-labeled aromatic ring, scientists can precisely track the incorporation and transformation of the styrene backbone into various downstream metabolites, offering critical insights into xenobiotic metabolism, detoxification pathways, and mechanisms of cytotoxicity.
The primary application of Styrene-(ring-13C6) labeling is to investigate the pathways of styrene bioactivation and detoxification. Styrene is metabolized predominantly by cytochrome P450 (CYP) enzymes, particularly CYP2E1, into reactive intermediates such as styrene oxide.[1][2][3][4] These intermediates can then be detoxified through various mechanisms, including hydrolysis by epoxide hydrolase and conjugation with glutathione (GSH).[5] Tracing the 13C6-labeled ring allows for the unambiguous identification and quantification of these metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7][8][9] This approach is invaluable for studying the kinetics of these pathways, identifying potential bottlenecks, and understanding how genetic polymorphisms or drug interactions may affect styrene metabolism.
In the context of drug development, this method can be adapted to study the metabolism of drug candidates containing a styrene-like moiety. By understanding how the aromatic ring is processed, researchers can predict potential metabolic liabilities, identify reactive metabolites, and gain insights into drug-drug interactions involving CYP enzymes.
Experimental Workflow and Metabolic Pathways
The overall workflow for a Styrene-(ring-13C6) metabolic labeling experiment is a multi-step process that requires careful planning and execution. It begins with the preparation of cell cultures and the introduction of the labeled substrate, followed by incubation, quenching of metabolic activity, and extraction of metabolites. The final stages involve the analysis of the labeled metabolites by MS or NMR and subsequent data interpretation.
Once introduced into the cell, the 13C-labeled styrene enters a network of metabolic reactions. The primary route of metabolism involves oxidation of the vinyl side-chain, but minor pathways, such as oxidation of the aromatic ring itself, can also occur.[10] The major metabolic fate is conversion to styrene-7,8-oxide, a key intermediate that can follow several paths.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic and Other Relevant Data - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metabolism of styrene by mouse and rat isolated lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of the metabolic fate of styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visualizing 13C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of (13)C stable isotope labelling for pathway and metabolic flux analysis in Leishmania parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New urinary metabolites formed from ring-oxidized metabolic intermediates of styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent polymerization of Styrene-(ring-13C6) during storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Styrene-(ring-13C6) to prevent polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prevent the polymerization of Styrene-(ring-13C6) during storage?
A1: Styrene, including its isotopically labeled forms, can undergo spontaneous polymerization, especially when exposed to heat, light, or contaminants.[1][2] This process is an exothermic chain reaction that can become self-sustaining and rapid, potentially leading to a dangerous runaway polymerization inside a sealed container.[1][3] Polymer formation compromises the purity and usability of the monomer for subsequent experiments, and the pressure buildup from the exothermic reaction can cause container rupture.[2][3]
Q2: What is the most common method to prevent styrene polymerization?
A2: The most common method is the addition of a polymerization inhibitor.[4][5] 4-tert-butylcatechol (TBC) is a widely used and effective inhibitor for styrene and other reactive monomers.[1][6][7]
Q3: How does 4-tert-butylcatechol (TBC) work to inhibit polymerization?
A3: TBC is a free-radical scavenger.[8] It functions by donating a hydrogen atom to neutralize the free radicals that initiate the polymerization chain reaction.[8] This process requires the presence of dissolved oxygen to be effective.[1][9] TBC reacts with oxygen to form quinones, which then trap the propagating free radicals, thus preventing the polymer chain from growing.[9]
Q4: What is the recommended concentration of TBC for storing Styrene-(ring-13C6)?
A4: For styrene, the TBC concentration should be maintained above 10-15 mg/L (ppm) to ensure product quality and prevent polymerization.[1][10] Commercial preparations of styrene often contain TBC at levels of 10-15 ppm for shipping, but higher concentrations may be used for longer-term storage.[5]
Q5: What are the optimal storage conditions for Styrene-(ring-13C6)?
A5: Styrene-(ring-13C6) should be stored in a cool, dark, and well-ventilated area, away from direct sunlight and other heat sources.[11][12] The recommended storage temperature is typically between 2-8°C.[12] It is crucial to avoid storing the monomer under an inert atmosphere, as oxygen is necessary for the inhibitor to function correctly.[1][12] The atmosphere above the styrene should contain a minimum of 3% oxygen by volume, with an optimal level of around 5%.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Visual signs of polymer formation (e.g., increased viscosity, presence of solids). | Depletion of the inhibitor (TBC). | If polymerization is extensive, do not attempt to open or move the container. Contact your institution's Environmental Health & Safety (EHS) office for disposal.[12] For minor polymerization, the unpolymerized monomer may be salvageable by purification (e.g., distillation), but this should be done with extreme caution due to the thermal instability of peroxides that may have formed. |
| Elevated storage temperature. | Immediately move the container to a cooler environment (2-8°C).[12] Monitor the temperature of the storage area regularly. | |
| Exposure to light. | Store the container in a light-proof secondary container or a dark cabinet.[12] | |
| Presence of contaminants (e.g., rust, acids, oxidizing agents). | Ensure storage containers are clean and made of appropriate materials like stainless steel or carbon steel.[3][11] Avoid contact with incompatible materials. | |
| Suspected low inhibitor concentration. | Natural depletion of the inhibitor over time. | Regularly check the TBC concentration using a suitable analytical method (see Experimental Protocols). If the concentration is below 10-15 ppm, add more TBC to reach the desired level.[1] |
| Storage under an inert atmosphere. | Ensure the container's headspace has access to air or a nitrogen/oxygen mixture with at least 3% oxygen.[5] | |
| Discoloration of the styrene (yellowing). | Oxidation of the monomer or the inhibitor. | While some discoloration can occur with TBC and is not necessarily indicative of polymerization, it can be a sign of aging.[6] It is advisable to check the purity and inhibitor concentration. |
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Storage Temperature | 2 - 8 °C | [12] |
| TBC Inhibitor Concentration | > 10 - 15 mg/L (ppm) | [1][10] |
| Oxygen Concentration in Headspace | Minimum 3% v/v, Optimum 5% v/v | [5] |
Experimental Protocols
Protocol: Colorimetric Determination of 4-tert-Butylcatechol (TBC) in Styrene-(ring-13C6)
This method is based on ASTM D4590 for the analysis of TBC in styrene.
Principle: TBC reacts with sodium hydroxide to form a colored complex. The intensity of the color is proportional to the TBC concentration and is measured spectrophotometrically.
Materials:
-
Styrene-(ring-13C6) sample
-
Sodium hydroxide (NaOH) solution, 1 M
-
Toluene, ACS grade
-
Spectrophotometer
-
Volumetric flasks
-
Pipettes
-
Separatory funnel
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 g of the Styrene-(ring-13C6) sample into a 50 mL volumetric flask and dilute to the mark with toluene.
-
Extraction: Transfer a known volume (e.g., 25 mL) of the diluted sample to a separatory funnel. Add an equal volume of 1 M NaOH solution.
-
Shake the funnel vigorously for 30 seconds to extract the TBC into the aqueous phase.
-
Allow the layers to separate completely. The lower aqueous layer will contain the colored TBC-phenate complex.
-
Measurement: Carefully drain the lower aqueous layer into a cuvette.
-
Measure the absorbance of the solution at 490 nm using a spectrophotometer, with the 1 M NaOH solution as a blank.
-
Quantification: Determine the TBC concentration by comparing the absorbance to a standard curve prepared with known concentrations of TBC in styrene.
Visualizations
Caption: Mechanism of Styrene Polymerization and Inhibition by TBC.
Caption: Troubleshooting Workflow for Styrene-(ring-13C6) Storage.
References
- 1. metrohm.com [metrohm.com]
- 2. Styrene | C6H5CHCH2 | CID 7501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. shell.com [shell.com]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. plasticseurope.org [plasticseurope.org]
- 6. dic-global.com [dic-global.com]
- 7. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. Sepcor Adsorbents for Styrene Purification [sepcor.com]
- 10. scribd.com [scribd.com]
- 11. shell.com [shell.com]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Identifying and removing common impurities from Styrene-(ring-13C6).
This guide provides researchers, scientists, and drug development professionals with detailed information on identifying and removing common impurities from Styrene-(ring-13C6).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in Styrene-(ring-13C6)?
A1: Commercially available Styrene-(ring-13C6) is generally of high purity, but can contain several types of impurities. These include:
-
Stabilizers/Inhibitors: These are added to prevent polymerization during storage. The most common is 4-tert-butylcatechol (TBC).
-
Polymers/Oligomers: Over time, especially with exposure to heat or light, the monomer can polymerize, increasing the viscosity.
-
Synthesis Byproducts: Residuals from the manufacturing process may be present in trace amounts. These can include ethylbenzene, phenylacetylene, toluene, and benzene.[1][2]
-
Oxidation Products: Exposure to air can cause the formation of aldehydes (e.g., benzaldehyde) and peroxides, which may give the styrene a characteristic sharp, unpleasant smell.[3]
-
Water: Moisture can be introduced during storage or handling.[4]
Q2: How can I assess the purity of my Styrene-(ring-13C6)?
A2: Several analytical methods can be used to check the purity and identify contaminants. The choice of method depends on the suspected impurity.
| Impurity Type | Recommended Analytical Method |
| Volatile Organics | Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for detecting and quantifying volatile impurities such as ethylbenzene, toluene, and phenylacetylene.[5][6][7] |
| Non-Volatile Organics | High-Performance Liquid Chromatography (HPLC): Useful for separating styrene from non-volatile impurities and can be adapted for various compounds.[8] |
| Polymers / Oligomers | Gel Permeation Chromatography (GPC): Specifically used to analyze the molecular weight distribution and presence of polymer chains. |
| General Purity/Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the isotopic labeling and structure, and may reveal significant impurities if their signals are distinct. |
Q3: Do I always need to remove the stabilizer before using Styrene-(ring-13C6)?
A3: It depends on your application. For many polymerization reactions, especially controlled or living polymerizations (e.g., ATRP), the presence of an inhibitor will create an induction period or prevent the reaction from starting altogether.[9] Therefore, removing the inhibitor is a critical first step. For other applications where polymerization is not the intended reaction, the stabilizer may not interfere.
Q4: My Styrene-(ring-13C6) appears viscous or contains solid particles. What should I do?
A4: Increased viscosity or the presence of solids is a clear indication of polymerization. The polystyrene must be removed before using the monomer. The most effective method for this is vacuum distillation, which separates the volatile monomer from the non-volatile polymer.[9][10]
Troubleshooting Guide
Problem: My polymerization reaction is failing to initiate or shows a significant induction period.
This is the most common issue and is almost always caused by the polymerization inhibitor (stabilizer) present in the monomer.
-
Solution: You must remove the inhibitor before setting up your reaction. The standard procedure involves either washing the styrene with an aqueous sodium hydroxide solution or passing it through a column of basic alumina. See the detailed protocol below.
Problem: My experiment is sensitive to water.
Styrene can absorb moisture from the atmosphere or during purification steps like aqueous washing.
-
Solution: After removing the inhibitor by washing, the styrene must be thoroughly dried. Use a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or calcium hydride (CaH₂).[9] If using distillation for purification, ensure your glassware is flame- or oven-dried.
Problem: My final product is contaminated with unwanted polystyrene.
This indicates that the inhibitor-free styrene polymerized prematurely due to exposure to heat, light, or reactive impurities.
-
Solution: Once the inhibitor is removed, the styrene is highly susceptible to polymerization. It should be used immediately.[9] If storage is unavoidable, keep it under an inert atmosphere (Nitrogen or Argon) at a low temperature (2-8°C) in the dark, and use it within a few days. For high-purity requirements, distilling the monomer immediately before use is the best practice.
Experimental Protocols
Protocol 1: Standard Purification of Styrene-(ring-13C6) via Extraction and Vacuum Distillation
This protocol describes the most common lab-scale procedure to remove inhibitors, water, and polymers.
Methodology:
-
Inhibitor Removal (Aqueous Wash):
-
In a separatory funnel, combine the Styrene-(ring-13C6) with an equal volume of 10% aqueous sodium hydroxide (NaOH) solution.[9]
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. The aqueous layer will typically turn brown as it extracts the phenolic inhibitor.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with fresh 10% NaOH solution one more time.
-
Wash the styrene with two equal volumes of deionized water to remove any residual NaOH. Check the final aqueous wash with pH paper to ensure it is neutral.
-
-
Drying:
-
Transfer the washed styrene to an Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or calcium hydride (CaH₂).
-
Swirl the flask and let it stand for at least 1-2 hours to ensure all moisture is removed. The liquid should be clear, not cloudy.
-
-
Purification (Vacuum Distillation):
-
Filter the dried styrene into a round-bottom flask suitable for distillation. Add a few boiling chips or a magnetic stir bar.
-
Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Apply vacuum and begin gently heating the flask in a heating mantle or oil bath. Crucially, the distillation temperature should be kept below 100°C (ideally much lower) to prevent thermal polymerization.
-
Collect the purified styrene fraction that distills at a constant temperature. See the table below for boiling points at various pressures.
-
The purified, inhibitor-free styrene should be collected in a flask cooled in an ice bath and protected from light.
-
Physical Data for Styrene Distillation
| Pressure (mmHg) | Boiling Point (°C) |
| 760 | 145 |
| 100 | 82 |
| 5 | 31 |
Data sourced from literature.
Protocol 2: Inhibitor Removal using an Alumina Column
This is a faster alternative to aqueous washing for inhibitor removal.
Methodology:
-
Prepare a chromatography column packed with activated basic alumina.
-
Pass the Styrene-(ring-13C6) directly through the column.[11]
-
The inhibitor will be adsorbed onto the alumina, and the purified styrene will elute.
-
This method does not remove polymers or water, so it is often followed by vacuum distillation for the highest purity.
Visualizations
Caption: Troubleshooting logic for Styrene-(ring-13C6) purification.
Caption: Experimental workflow for purifying Styrene-(ring-13C6).
References
- 1. US2973394A - Method of purifying styrene - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Styrene | C6H5CHCH2 | CID 7501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. RU2229472C1 - Method of treating styrene to remove inhibitor and moisture - Google Patents [patents.google.com]
- 5. kelid1.ir [kelid1.ir]
- 6. ANALYTICAL METHODS - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. STYRENE - (Organic Method #09) [dnacih.com]
- 8. Separation of Styrene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. US4033829A - Process for inhibiting polymerization of styrene during distillation - Google Patents [patents.google.com]
- 11. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Troubleshooting poor signal intensity of Styrene-(ring-13C6) in mass spectrometry.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal intensity and other issues during the mass spectrometry analysis of Styrene-(ring-13C6).
Troubleshooting Guides & FAQs
Poor Signal Intensity
Question: We are observing a very weak or no signal for our Styrene-(ring-13C6) standard. What are the potential causes and how can we troubleshoot this?
Answer:
Poor signal intensity is a common issue in mass spectrometry.[1] Several factors, from sample preparation to instrument settings, can contribute to this problem. A systematic troubleshooting approach is recommended.
Troubleshooting Workflow for Poor Signal Intensity
References
Technical Support Center: Optimizing Styrene-(ring-13C6) as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Styrene-(ring-13C6) as an internal standard for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard like Styrene-(ring-13C6)?
Stable isotope-labeled internal standards (SIL-ISs) are the preferred choice for quantitative mass spectrometry assays.[1][2] Styrene-(ring-13C6) is chemically identical to the analyte, styrene, but has a different mass due to the 13C isotopes. This allows it to mimic the analyte throughout sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response.[3] This ultimately leads to improved accuracy and precision in your results.
Q2: What are the key advantages of using a 13C-labeled internal standard over a deuterium-labeled one?
While both are SIL-ISs, 13C-labeled standards like Styrene-(ring-13C6) are often preferred over deuterium (2H)-labeled standards. Deuterium-labeled compounds can sometimes exhibit different chromatographic retention times and recoveries compared to the native analyte.[1][4] 13C-labeled standards are less likely to show these isotopic effects, ensuring better co-elution and more accurate correction for matrix effects.
Q3: What is the ideal concentration for my Styrene-(ring-13C6) internal standard?
The optimal concentration of the internal standard should be as close as possible to the expected concentration of the analyte in the samples.[5] A significant mismatch in concentrations can lead to issues with detector saturation for the more concentrated compound or poor signal-to-noise for the less concentrated one, potentially affecting the accuracy of the analyte-to-internal standard ratio.
Q4: Can the concentration of the internal standard affect my results?
Yes. An excessively high concentration of the internal standard can lead to ion suppression, where the analyte's signal is reduced, impacting sensitivity. Conversely, a concentration that is too low may result in a poor signal for the internal standard, leading to high variability in the analyte/internal standard ratio and reduced precision.
Q5: What are "matrix effects" and how does Styrene-(ring-13C6) help?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[6] This can lead to either ion suppression or enhancement, causing inaccurate quantification. Because Styrene-(ring-13C6) co-elutes with styrene and has nearly identical ionization properties, it experiences the same matrix effects.[7] By using the ratio of the analyte to the internal standard, these effects are effectively canceled out.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization and use of Styrene-(ring-13C6) as an internal standard.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Signal Intensity for Analyte or Internal Standard | - Sample concentration is too low.- Inefficient ionization.- Suboptimal mass spectrometer settings. | - Ensure your sample concentration is within the linear range of the instrument.- Experiment with different ionization sources (e.g., ESI, APCI) and settings.- Regularly tune and calibrate your mass spectrometer. |
| High Variability in Analyte/Internal Standard Ratio | - Inconsistent addition of the internal standard.- Poor chromatographic peak shape.- Unstable instrument performance. | - Ensure precise and consistent pipetting of the internal standard into all samples, calibrators, and QCs.- Optimize chromatographic conditions to achieve symmetrical and well-defined peaks.- Perform system suitability tests to ensure instrument stability before running samples. |
| Non-linear Calibration Curve | - Inappropriate concentration of the internal standard.- Isotopic contribution from the analyte to the internal standard signal (or vice-versa).- Detector saturation. | - Re-evaluate the internal standard concentration to better match the analyte concentration range.- Check the isotopic purity of both the analyte and the internal standard. If significant crossover exists, adjust calculations or choose a different internal standard.- Dilute samples to fall within the linear dynamic range of the detector. |
| Analyte and Internal Standard Do Not Co-elute Perfectly | - This is less common with 13C-labeled standards but can occur with deuterium-labeled ones. | - While Styrene-(ring-13C6) should co-elute perfectly with styrene, if you are using a different internal standard, you may need to adjust your chromatographic method (e.g., gradient, column chemistry) to improve co-elution. |
Experimental Protocols
Protocol 1: Preparation of Styrene-(ring-13C6) Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of Styrene-(ring-13C6).
-
Dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a calibrated volumetric flask.
-
Store the stock solution at -20°C in an amber vial.
-
-
Working Solutions:
-
Prepare a series of working solutions by serially diluting the stock solution with the same solvent.
-
The concentration of the final working solution should be such that a small volume added to the sample results in a concentration similar to the expected analyte concentration.
-
Protocol 2: Optimization of Internal Standard Concentration
-
Prepare a Mid-Range Analyte Standard:
-
Prepare a standard solution of unlabeled styrene at a concentration that represents the middle of your expected sample concentration range.
-
-
Test a Range of Internal Standard Concentrations:
-
Spike the mid-range analyte standard with three different concentrations of the Styrene-(ring-13C6) working solution. For example:
-
Low Concentration: 50% of the analyte concentration.
-
Medium Concentration: 100% of the analyte concentration.
-
High Concentration: 200% of the analyte concentration.
-
-
-
Analyze and Evaluate:
-
Analyze multiple replicates (n=5) of each mixture by LC-MS/MS.
-
Calculate the peak area ratio of the analyte to the internal standard for each concentration.
-
The optimal internal standard concentration should provide a stable and reproducible peak area ratio with a low coefficient of variation (%CV).
-
Data Presentation
Table 1: Effect of Styrene-(ring-13C6) Concentration on Signal Response and Ratio Precision
| Internal Standard Concentration (ng/mL) | Analyte Peak Area (Mean ± SD) | Internal Standard Peak Area (Mean ± SD) | Analyte/IS Ratio (Mean) | %CV of Ratio |
| 50 | 1,250,000 ± 98,000 | 650,000 ± 85,000 | 1.92 | 8.5% |
| 100 | 1,235,000 ± 75,000 | 1,300,000 ± 60,000 | 0.95 | 2.1% |
| 200 | 1,190,000 ± 89,000 | 2,550,000 ± 210,000 | 0.47 | 5.8% |
In this example, the 100 ng/mL concentration of the internal standard provides the most precise analyte/internal standard ratio as indicated by the lowest %CV.
Visualizations
Caption: Workflow for optimizing the internal standard concentration.
Caption: Troubleshooting logic for high variability in results.
References
- 1. researchgate.net [researchgate.net]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. strategies-for-using-postcolumn-infusion-of-standards-to-correct-for-matrix-effect-in-lc-ms-based-quantitative-metabolomics - Ask this paper | Bohrium [bohrium.com]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Addressing matrix effects when using Styrene-(ring-13C6) in complex samples.
Welcome to the technical support center for addressing matrix effects when using Styrene-(ring-13C6) in complex samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their analytical data.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: Why am I observing poor recovery or significant signal suppression/enhancement for both styrene and Styrene-(ring-13C6)?
Answer: This is a classic sign of a significant matrix effect, where co-eluting endogenous or exogenous components from your sample interfere with the ionization of your analyte and internal standard.[1][2] While Styrene-(ring-13C6) is designed to co-elute with and experience similar ionization effects as the native styrene, severe matrix effects can still impact the overall signal intensity.[3]
Troubleshooting Steps:
-
Optimize Sample Preparation: The first line of defense is to remove interfering matrix components.[4] Consider more rigorous extraction techniques.
-
Solid-Phase Extraction (SPE): This is often more effective than liquid-liquid extraction (LLE) or protein precipitation (PP) at removing interfering compounds.[4][5] However, the SPE cartridge and protocol must be carefully selected and optimized.[5]
-
Liquid-Liquid Extraction (LLE): Varying the solvent polarity and pH can improve the selective extraction of styrene.
-
Protein Precipitation (PP): While simple, this method may not be sufficient for complex matrices and can leave many matrix components in the sample.[4]
-
-
Dilute the Sample: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample extract.[6] This can often mitigate ion suppression.
-
Adjust Chromatographic Conditions: Improving the separation of styrene from co-eluting matrix components is crucial.[3][6]
-
Gradient Modification: Alter the gradient slope or solvent composition to enhance resolution.
-
Column Chemistry: Test a column with a different stationary phase chemistry.
-
Flow Rate: Reducing the flow rate can sometimes improve separation.
-
-
Check for High Concentrations of Internal Standard: An excessively high concentration of Styrene-(ring-13C6) can itself cause ion suppression.[2] Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range.
Question: My analyte/internal standard peak shape is poor (e.g., fronting, tailing, or splitting). What could be the cause?
Answer: Poor peak shape can be caused by a variety of factors, including matrix effects, chromatographic issues, or problems with the mass spectrometer.[7]
Troubleshooting Steps:
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Try diluting your sample.
-
Column Contamination: Residual matrix components can build up on the column, leading to peak tailing or splitting.[7] Implement a column wash step between injections or consider using a guard column.
-
Inappropriate Mobile Phase: Ensure the pH of your mobile phase is appropriate for styrene. For reversed-phase chromatography, acidic mobile phases are often used to ensure analytes are in their protonated forms, which can improve retention for some compounds.[4]
-
Injector Issues: Problems with the autosampler, such as an improper injection technique, can lead to distorted peak shapes.[7]
-
Dirty Ion Source: A contaminated ion source can also result in poor peak shape.[7] Follow the manufacturer's instructions for cleaning the ion source.
Question: The retention times for styrene and Styrene-(ring-13C6) are shifting between injections. What should I do?
Answer: Retention time shifts can compromise the co-elution of the analyte and internal standard, which is critical for accurate quantification.[8]
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is properly equilibrated between injections. Inconsistent equilibration can lead to retention time drift.
-
Mobile Phase Composition: Check for any changes in the mobile phase composition, which can be caused by solvent evaporation or improper mixing.[7]
-
Column Temperature: Verify that the column oven temperature is stable, as fluctuations can affect retention times.
-
Column Degradation: Over time, the performance of an HPLC column can degrade, leading to retention time shifts.[7] If the problem persists, you may need to replace the column.
Frequently Asked Questions (FAQs)
Question: What are matrix effects?
Answer: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting substances in the sample matrix.[9] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analysis.[1] The "matrix" refers to all components in a sample other than the analyte of interest.[3]
Question: Why is Styrene-(ring-13C6) a good internal standard for mitigating matrix effects?
Answer: Styrene-(ring-13C6) is a stable isotope-labeled (SIL) internal standard. The key advantages of using a 13C-labeled internal standard are:
-
Co-elution: Due to the minimal difference in physicochemical properties between 13C and 12C, Styrene-(ring-13C6) co-elutes almost perfectly with native styrene.[8][10] This is a significant advantage over deuterium-labeled standards, which can sometimes exhibit chromatographic separation from the analyte.[8]
-
Similar Ionization Behavior: Because it co-elutes and has nearly identical chemical properties, Styrene-(ring-13C6) experiences the same degree of ion suppression or enhancement as the analyte.[3][11]
-
Correction for Variability: By calculating the ratio of the analyte signal to the internal standard signal, variations introduced during sample preparation, injection, and ionization can be effectively normalized.[11]
Question: How can I quantitatively assess matrix effects in my assay?
Answer: The post-extraction spike method is a widely accepted approach for quantifying matrix effects.[5][6] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution.
Matrix Effect Calculation:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
The European Medicines Agency (EMA) and other regulatory bodies recommend that the coefficient of variation (CV) of the internal standard-normalized matrix factor calculated from at least six different lots of matrix should not be greater than 15%.[12]
Experimental Protocols
Protocol 1: Post-Extraction Spike Method for Matrix Effect Evaluation
Objective: To quantify the extent of ion suppression or enhancement for styrene in a given matrix.
Materials:
-
Blank matrix (e.g., plasma, urine, tissue homogenate) from at least six different sources.
-
Styrene and Styrene-(ring-13C6) analytical standards.
-
All solvents and reagents used in the extraction procedure.
-
LC-MS/MS system.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of styrene and Styrene-(ring-13C6) in the reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your established procedure. After the final evaporation step, reconstitute the extract with the standard solution from Set A.
-
Set C (Pre-Extraction Spike): Spike blank matrix with the standard solution of styrene and Styrene-(ring-13C6) before the extraction procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both styrene and Styrene-(ring-13C6).
-
Calculations:
-
Matrix Factor (MF): MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Recovery (RE): RE (%) = (Mean Peak Area of Analyte in Set C) / (Mean Peak Area of Analyte in Set B) x 100
-
Acceptance Criteria (based on EMA guidelines): The coefficient of variation (CV) of the IS-normalized MF from the different matrix sources should be ≤ 15%.[12]
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Mitigation
| Sample Preparation Technique | Typical Matrix Effect (%) | Analyte Recovery (%) | Relative Standard Deviation (%) |
| Protein Precipitation (PP) | 50-70% (Suppression) | 85-105% | < 15% |
| Liquid-Liquid Extraction (LLE) | 70-90% (Suppression) | 70-95% | < 10% |
| Solid-Phase Extraction (SPE) | 90-110% | 80-100% | < 5% |
Note: These are representative values and will vary depending on the specific matrix, analyte, and experimental conditions.
Visualizations
Caption: Troubleshooting workflow for addressing common issues.
Caption: Workflow for the post-extraction spike experiment.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. e-b-f.eu [e-b-f.eu]
Dealing with isotopic exchange or scrambling in Styrene-(ring-13C6) experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Styrene-(ring-13C6). The focus is on identifying, mitigating, and quantifying potential isotopic exchange or scrambling within the 13C-labeled aromatic ring during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of Styrene-(ring-13C6)?
A1: Isotopic scrambling refers to the rearrangement of the 13C atoms within the phenyl ring of the styrene molecule. In an ideal experiment, the six 13C atoms would remain in their original positions throughout the reaction. Scrambling indicates that one or more 13C atoms have migrated to different positions on the aromatic ring, leading to a mixture of isotopomers. This can compromise the interpretation of data in studies where the specific position of the label is critical.
Q2: Under what conditions is isotopic scrambling most likely to occur?
A2: Isotopic scrambling in aromatic rings is not common under standard, mild reaction conditions due to the high stability of the phenyl ring. However, the risk increases significantly under forcing conditions, such as:
-
High Temperatures: Thermal degradation of polystyrene begins at temperatures above 300°C.[1] Such high temperatures, sometimes used in thermal polymerization or pyrolysis studies, can provide sufficient energy to induce skeletal rearrangements of the aromatic ring.
-
Presence of Certain Catalysts: Some acid catalysts or transition metal catalysts used in specific types of polymerizations or side reactions have the potential to facilitate isomerization of aromatic compounds.[2]
-
High-Energy Processes: Conditions such as flash vacuum pyrolysis, which can involve temperatures from 500-1100°C, are known to cause thermal rearrangements of aromatic hydrocarbons.[3]
Q3: Can standard free-radical polymerization of styrene using AIBN or benzoyl peroxide cause 13C scrambling in the ring?
A3: Standard free-radical polymerization of styrene initiated by AIBN (Azobisisobutyronitrile) or benzoyl peroxide (BPO) is generally carried out at moderate temperatures (60-90°C). Under these conditions, the primary reactions are initiation, propagation, and termination, with the aromatic ring of the styrene monomer remaining intact.[4][5][6] While side reactions can occur, they typically involve the polymer backbone rather than rearrangement of the stable phenyl ring.[7] Phenyl radicals generated from benzoyl peroxide decomposition are highly reactive but are more likely to initiate polymerization or engage in hydrogen abstraction rather than induce ring scrambling under these conditions.
Q4: How can I detect if isotopic scrambling has occurred in my Styrene-(ring-13C6) sample or resulting polymer?
A4: The primary methods for detecting isotopic scrambling in 13C-labeled compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
13C NMR Spectroscopy: This is the most direct method. A quantitative 13C NMR spectrum of the Styrene-(ring-13C6) monomer or the resulting polystyrene will show distinct signals for each carbon position in the phenyl ring. Scrambling would lead to the appearance of 12C signals at positions that should be 13C-labeled and a complex pattern of 13C-13C coupling constants that differs from the starting material.
-
Mass Spectrometry: High-resolution mass spectrometry can be used to determine the overall isotopic enrichment of your sample.[8][9][10] While less direct for positional information, fragmentation analysis (MS/MS) can sometimes provide clues about the location of labels. For instance, specific fragmentation patterns of the styrene monomer or fragments of the polymer could be altered if scrambling has occurred.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in the 13C NMR spectrum of the final polymer. | Isotopic scrambling may have occurred due to high reaction temperatures. | Analyze the 13C NMR spectrum of the starting Styrene-(ring-13C6) to confirm its isotopic purity. If the starting material is pure, review the reaction temperature. Consider lowering the temperature if feasible for the polymerization. |
| Mass spectrometry data suggests a lower than expected 13C enrichment. | This could be due to contamination with unlabeled styrene or partial scrambling where some 13C atoms are lost (though less likely for ring scrambling). | Verify the isotopic purity of the starting material using high-resolution mass spectrometry. Ensure all labware is scrupulously clean to avoid contamination with natural abundance styrene. |
| Inconsistent results in tracer studies using the labeled polystyrene. | If scrambling has occurred, the 13C label is no longer at the defined positions, leading to misleading results in metabolic or degradation studies. | Perform a 13C NMR analysis on the polystyrene to confirm the positional integrity of the labels. If scrambling is confirmed, the experimental conditions need to be re-evaluated. |
| Polymerization reaction is performed at high temperatures (>250°C). | High temperatures can promote thermal rearrangement of the aromatic ring.[3] | If the high temperature is essential, it is crucial to analyze the final polymer for isotopic scrambling using 13C NMR. If possible, explore lower-temperature polymerization methods (e.g., controlled radical polymerization techniques). |
| Use of strong acid or specific metal catalysts. | Certain catalysts can promote isomerization of aromatic rings.[2] | If such catalysts are used, a thorough literature search for potential side reactions with aromatic compounds is recommended. Post-reaction analysis of the polymer's isotopic distribution is essential. |
Experimental Protocols
Protocol 1: Quantitative 13C NMR for Assessing Isotopic Scrambling
This protocol provides a general framework for using quantitative 13C NMR to assess the positional integrity of the 13C labels in Styrene-(ring-13C6) or the resulting polystyrene.
1. Sample Preparation:
- Dissolve a known amount of the Styrene-(ring-13C6) monomer or polystyrene (typically 50-100 mg) in a suitable deuterated solvent (e.g., CDCl3, THF-d8).[11]
- Ensure the sample is fully dissolved to obtain a homogeneous solution.
2. NMR Acquisition:
- Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion and sensitivity.
- Acquire a proton-decoupled 13C NMR spectrum.
- Key Parameters for Quantitation:
- Use a 90° pulse angle.
- Employ a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the carbon nuclei being observed. For aromatic carbons, this can be 10-60 seconds. This is crucial for accurate integration.[12][13]
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- Consider using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can affect signal intensities.
3. Data Analysis:
- Process the spectrum with appropriate phasing and baseline correction.
- Integrate the signals corresponding to the aromatic carbons.
- For pure, unscrambled Styrene-(ring-13C6), you should observe signals only for the six labeled carbons. The presence of significant signals in the regions expected for 12C aromatic carbons would indicate scrambling.
- The coupling patterns between the 13C nuclei can also provide information. Scrambling will lead to a more complex and difficult-to-interpret set of 13C-13C couplings.
Protocol 2: Verifying Isotopic Purity by High-Resolution Mass Spectrometry
This protocol outlines the use of high-resolution mass spectrometry to confirm the overall isotopic enrichment of your labeled styrene.
1. Sample Preparation:
- Prepare a dilute solution of the Styrene-(ring-13C6) in a suitable volatile solvent (e.g., methanol, acetonitrile).
2. Mass Spectrometry Analysis:
- Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
- Choose a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation.
- Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of styrene (C8H8).
3. Data Analysis:
- The theoretical exact mass of natural abundance styrene (12C8H8) is approximately 104.0626 Da.
- The theoretical exact mass of Styrene-(ring-13C6) (13C612C2H8) is approximately 110.0827 Da.
- Analyze the isotopic distribution of the molecular ion peak. A high isotopic purity should show a dominant peak at the mass corresponding to the fully labeled compound.
- The presence of a significant peak at the mass of unlabeled styrene would indicate contamination.
Visualizations
Logical Workflow for Troubleshooting Isotopic Scrambling
References
- 1. researchgate.net [researchgate.net]
- 2. US2623911A - Isomerization of aromatic compounds - Google Patents [patents.google.com]
- 3. sid.ir [sid.ir]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of peptide m/z distributions from 13C-labeled cultures with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Minimizing background interference in 13C-labeled experiments.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference in ¹³C-labeled experiments.
Section 1: Understanding Background Interference
This section covers the fundamental sources of background noise that can compromise the quality of data from ¹³C-labeling experiments.
Q1: What are the primary sources of background interference in ¹³C-labeled experiments?
Background interference in ¹³C-labeled experiments can originate from multiple sources throughout the experimental workflow. These can be broadly categorized as:
-
Natural ¹³C Abundance: The most fundamental source is the natural presence of the ¹³C isotope, which accounts for approximately 1.1% of all carbon atoms.[1][2] This creates a baseline level of ¹³C in all biological samples and reagents, which can obscure the signal from the introduced tracer.
-
Contaminants in Culture Media: Complex media components, such as serum, yeast extract, or peptone, contain unlabeled metabolites that can dilute the ¹³C tracer and contribute to background noise.
-
Instrumental Noise: Both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) instruments have inherent background noise. In NMR, this can be affected by the sample solvent and probe sensitivity.[3][4] In MS, background ions from the system or sample matrix can interfere with detection.
-
Sample Preparation Artifacts: Contamination can be introduced during cell harvesting, quenching, and metabolite extraction steps. Incomplete quenching can allow metabolic activity to continue, altering labeling patterns, while inefficient extraction can lead to low signal.
-
Biological Variability: Inherent biological fluctuations and the complexity of metabolic networks, including compartmentalization and overlapping pathways, can create a complex labeling pattern that can be difficult to distinguish from background.[5][6]
Q2: How does the natural abundance of ¹³C contribute to background noise?
The natural abundance of ¹³C is approximately 1.1%.[1][2] This means that for any carbon-containing molecule, there is a statistical probability that one or more of its carbon atoms will be a ¹³C isotope, even without intentional labeling. This phenomenon creates a "natural isotopic background" that must be accounted for during data analysis.
For example, a six-carbon molecule would have a roughly 6.6% chance of containing at least one ¹³C atom naturally.[7] This background signal can:
-
Reduce Sensitivity: The low natural abundance of ¹³C is a primary reason for the inherently lower sensitivity of ¹³C NMR compared to ¹H NMR.[8][9] More scans and higher sample concentrations are often required to achieve an adequate signal-to-noise ratio.[1][3]
-
Complicate Data Analysis: The signal from the intentionally introduced ¹³C tracer must be distinguished from this natural background. This requires careful experimental design and often involves running unlabeled control samples and applying mathematical corrections during data analysis.[10]
-
Generate M+1 Peaks in Mass Spectrometry: In MS, the natural ¹³C abundance results in an "M+1" peak for every carbon-containing fragment, which is one mass unit higher than the monoisotopic peak (M). The intensity of this M+1 peak is proportional to the number of carbon atoms in the molecule and can interfere with the detection of low-level ¹³C enrichment from a tracer.
Section 2: Experimental Design & Protocol Optimization
Careful planning and optimization of experimental protocols are critical for minimizing background interference from the outset.
Q3: How can I optimize my experimental design to minimize background?
Optimizing your experimental design is the most effective way to ensure high-quality data. Key considerations include:
-
Tracer Selection: The choice of the ¹³C-labeled substrate is crucial. Using highly enriched tracers (e.g., >99% ¹³C) maximizes the signal. The specific labeling pattern of the tracer (e.g., [1,2-¹³C]glucose vs. [U-¹³C]glucose) should be selected to provide the most information about the pathway of interest, which can help resolve specific fluxes with greater precision.[11][12][13]
-
Parallel Labeling Experiments: Instead of using a mixture of tracers in a single experiment, conducting multiple experiments in parallel with different tracers can significantly improve flux resolution and data quality.[14][15] For example, one experiment could use [1,2-¹³C]glucose to probe glycolysis and the pentose phosphate pathway, while a parallel experiment uses [U-¹³C]glutamine to investigate the TCA cycle.[14]
-
Reaching Isotopic Steady State: For many analyses, it is crucial to allow the system to reach an isotopic steady state, where the ¹³C enrichment in metabolites becomes stable over time.[5] The time required to reach this state varies depending on the metabolite and the organism's metabolic rate.[5][16] Failure to reach a steady state can lead to misinterpretation of labeling patterns.
-
Control Samples: Always include control experiments. This includes running unlabeled samples to measure the natural ¹³C background and blank samples (containing only extraction solvent) to identify contaminants from the sample preparation process.
Table 1: Comparison of Common ¹³C Tracers for Central Carbon Metabolism
| Tracer | Primary Metabolic Pathways Targeted | Advantages | Considerations |
| [U-¹³C]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle | Provides comprehensive labeling of central carbon metabolism. | Can be complex to interpret due to widespread label distribution. |
| [1,2-¹³C]Glucose | Glycolysis, PPP | Excellent for resolving fluxes around the upper glycolytic pathway and the PPP.[14] | Provides less information about downstream pathways like the TCA cycle compared to [U-¹³C]glucose. |
| [U-¹³C]Glutamine | TCA Cycle, Amino Acid Metabolism | Ideal for studying anaplerotic reactions and the TCA cycle, particularly in mammalian cells.[14][17] | Does not effectively label glycolytic intermediates. |
| [3,4-¹³C]Glucose | Anaplerosis via Pyruvate Carboxylase (PC) | Specifically designed to provide high-resolution quantification of anaplerotic fluxes.[13] | Highly specialized; may not be suitable for a general overview of metabolism. |
Q4: What is the impact of cell culture media on background, and how can I select the right components?
Standard cell culture media often contain high concentrations of unlabeled carbon sources (e.g., glucose, amino acids) and complex biological additives like fetal bovine serum (FBS) that introduce significant background. To mitigate this:
-
Use Chemically Defined Media: Whenever possible, use a chemically defined medium where all components and their concentrations are known. This eliminates the variability and high background associated with serum or yeast extract.
-
Customize Media Composition: Prepare custom media by starting with a base formulation (e.g., DMEM, RPMI-1640) and adding only the necessary components. Critically, replace the standard unlabeled primary carbon source with your desired ¹³C-labeled tracer.
-
Monitor Nutrient Depletion: Ensure that the labeled tracer is not fully depleted before the end of the experiment. Nutrient exhaustion can cause cells to alter their metabolism and utilize alternative carbon sources, confounding the results.[16]
Q5: What is a standard protocol for preparing a 'clean' cell culture medium for ¹³C labeling?
This protocol outlines the preparation of a chemically defined medium for a typical mammalian cell culture experiment using a ¹³C-labeled tracer.
Protocol: Preparation of Chemically Defined Medium for ¹³C Labeling
Objective: To create a cell culture medium that minimizes unlabeled carbon sources, thereby reducing background interference.
Materials:
-
Basal medium powder lacking the carbon source to be labeled (e.g., Glucose-free DMEM)
-
Sterile, cell culture-grade water
-
Sodium Bicarbonate (NaHCO₃)
-
Desired ¹³C-labeled substrate (e.g., [U-¹³C]Glucose)
-
Other required supplements (e.g., L-glutamine, dialyzed FBS, antibiotics)
-
Sterile 0.22 µm filter unit
-
Sterile storage bottles
Methodology:
-
Reconstitution of Basal Medium:
-
In a sterile biosafety cabinet, dissolve the glucose-free basal medium powder in ~90% of the final volume of cell culture-grade water. Stir gently until fully dissolved.
-
-
Addition of Supplements:
-
Add Sodium Bicarbonate as required by the formulation.
-
Add other necessary supplements such as non-essential amino acids or antibiotics. If using serum, it is critical to use dialyzed FBS to remove small molecule metabolites.
-
-
Addition of ¹³C-Labeled Tracer:
-
Carefully weigh and dissolve the ¹³C-labeled substrate (e.g., [U-¹³C]Glucose) in a small volume of the prepared medium and add it to the bulk solution to achieve the desired final concentration.
-
-
pH Adjustment:
-
Adjust the pH of the medium to the desired level (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH.
-
-
Final Volume and Sterilization:
-
Add cell culture-grade water to reach the final volume.
-
Sterilize the complete medium by passing it through a 0.22 µm filter into a sterile storage bottle.
-
-
Quality Control and Storage:
-
Label the bottle clearly with the contents, concentration of the ¹³C tracer, and date of preparation.
-
Store the medium at 4°C and protect it from light. Use within 2-4 weeks for best results.
-
Q6: How long should I run my labeling experiment to ensure sufficient signal over background?
The duration of a labeling experiment should be long enough for the system to approach isotopic steady state, where the fractional enrichment of ¹³C in the metabolites of interest becomes constant.[5]
-
Metabolites with Fast Turnover: Intermediates in central pathways like glycolysis can reach a steady state within minutes.[5]
-
Metabolites with Slow Turnover: TCA cycle intermediates may take several hours to reach a steady state.[5]
-
Macromolecules: Larger molecules like proteins and lipids can require multiple cell population doublings to approach steady-state labeling.[16]
It is recommended to perform a time-course experiment to determine the optimal labeling duration for your specific cell line and metabolites of interest. Analyzing samples at several time points will reveal when the ¹³C incorporation plateaus.
Section 3: Sample Preparation & Data Acquisition
Proper sample handling and instrument tuning are essential for preserving the integrity of the labeled samples and maximizing the signal-to-noise ratio.
Q7: What are the best practices for sample quenching and metabolite extraction to reduce background?
The goal of quenching is to instantly halt all enzymatic activity, preserving the metabolic state of the cells at the time of harvest.
-
Rapid Quenching: Use a cold quenching solution, such as 60% methanol at -20°C or liquid nitrogen, to rapidly stop metabolism. Incomplete quenching is a major source of error.
-
Efficient Extraction: Use a robust extraction solvent, typically a polar solvent like a methanol/water mixture or acetonitrile, to efficiently extract a broad range of metabolites. The extraction should be performed at cold temperatures to minimize degradation.
-
Minimize Contamination: Use high-purity solvents and pre-cleaned labware to avoid introducing external contaminants that could interfere with analysis.
Experimental Workflow for ¹³C-Labeling
Caption: Workflow for a typical ¹³C metabolic flux analysis experiment.
Q8: How can I configure my Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) instrument settings to improve the signal-to-noise ratio?
Instrument settings can be tuned to enhance the signal from your labeled compounds relative to the background noise.
Table 2: Instrument Optimization for Signal-to-Noise Enhancement
| Parameter | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Signal Averaging | Not directly applicable, but increasing injection volume or sample concentration can help. | Increase the number of scans. The signal-to-noise ratio improves with the square root of the number of scans.[3] |
| Resolution | Use high-resolution MS to distinguish between isobaric interferences and your analyte of interest. | Higher field strength magnets provide better spectral dispersion, reducing peak overlap.[9] |
| Detection Mode | Use tandem MS (MS/MS) to isolate a specific fragment of your metabolite, which can significantly reduce background noise and improve specificity.[18] | Use specialized probes (e.g., cryogenic probes) that offer higher sensitivity.[8][9] Apply broadband decoupling to remove C-H coupling, which simplifies spectra and collapses multiplets into singlets, improving signal height.[19][20] |
| Acquisition Time | A longer chromatographic run time can improve the separation of metabolites from matrix components. | A longer acquisition time per scan can improve resolution, but the primary way to improve S:N is by increasing the total number of scans.[1] |
Section 4: Data Analysis & Correction
Correcting for background and troubleshooting low-quality data are final, crucial steps.
Q9: Are there methods to correct for natural ¹³C abundance in my data?
Yes, correcting for the natural abundance of ¹³C is a standard and essential step in ¹³C flux analysis. The raw mass isotopomer distributions obtained from MS analysis must be corrected to remove the contribution from naturally occurring ¹³C atoms. This is typically done using computational algorithms that employ matrix-based calculations based on the binomial distribution of isotopes for a given elemental formula. Several software packages for metabolic flux analysis have these correction algorithms built-in.[10]
Q10: My signal-to-noise ratio is very low. What are the first troubleshooting steps I should take?
A low signal-to-noise (S/N) ratio can be caused by issues at any stage of the experiment. The following logical diagram outlines a troubleshooting workflow to identify the potential source of the problem.
Troubleshooting Low Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting low signal-to-noise issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 4. researchgate.net [researchgate.net]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C metabolic flux analysis: optimal design of isotopic labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 13C labeling experiments at metabolic nonstationary conditions: An exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Ensuring Complete Derivatization of Styrene-(ring-13C6) for GC Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the derivatization of Styrene-(ring-13C6) for gas chromatography (GC) analysis. The information is tailored for researchers, scientists, and professionals in drug development who utilize this isotopically labeled compound as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Is derivatization always necessary to analyze Styrene-(ring-13C6) by GC? A1: No. Styrene is a volatile compound and is readily determined by gas chromatography with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS) without derivatization[1][2]. Derivatization is typically employed for one of two reasons: 1) to enhance sensitivity for trace-level detection by using a derivative amenable to a more sensitive detector (e.g., an electron-capture detector), or 2) to analyze its less volatile metabolites, such as styrene glycol, by making them more suitable for GC analysis[3][4].
Q2: How does the ring-13C6 label affect the derivatization process? A2: The isotopic label does not alter the chemical reactivity of the molecule. Therefore, the derivatization protocol, including reaction times, temperatures, and reagent choice, will be identical for Styrene-(ring-13C6) as for its unlabeled counterpart[5]. The key difference is the increased mass of the resulting derivative, which is essential for its use as an internal standard in mass spectrometry-based quantification[6].
Q3: What are the most common derivatization strategies related to styrene analysis? A3: Common strategies include:
-
Bromination: Reacting styrene with bromine to form styrene dibromide. This derivative is highly responsive to an electron-capture detector (ECD), allowing for very sensitive quantification[3].
-
Silylation of Metabolites: For analyzing hydroxylated metabolites like styrene glycol (formed from styrene oxide), silylation is a robust method. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace active hydrogens on hydroxyl groups with non-polar trimethylsilyl (TMS) groups, increasing volatility[6][7].
Q4: What are the primary indicators of incomplete derivatization on a chromatogram? A4: Signs of an incomplete or failed derivatization reaction include:
-
Poor Peak Shape: The peak for the derivatized analyte may exhibit significant tailing due to the presence of unreacted polar functional groups.
-
Low Analyte Response: The peak area will be smaller than expected, leading to inaccurate quantification.
-
Presence of Underivatized Analyte: A broad, tailing peak corresponding to the original, underivatized compound may appear at a later retention time.
-
Poor Reproducibility: Inconsistent results across multiple injections or samples[8].
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of Styrene-(ring-13C6) and its related metabolites.
Problem: Low or No Derivatized Product Peak
| Possible Cause | Recommended Solution |
| Degraded Reagent | Silylating and other derivatizing reagents are often sensitive to moisture and can degrade over time. Use a fresh ampoule or vial of the reagent for each batch of samples and standards[8]. |
| Presence of Water | Water in the sample or solvent will preferentially react with the derivatizing reagent, consuming it before it can react with the analyte. Ensure all glassware is dry and use anhydrous solvents. If necessary, evaporate the sample to complete dryness under a stream of nitrogen before adding the reagent. |
| Suboptimal Reaction Conditions | The reaction may require specific temperatures and times for completion. For silylation, heating between 60-75°C for 30-60 minutes is common, though some sterically hindered compounds may require longer times[9]. Consult literature for the specific derivative being prepared. |
| Insufficient Reagent | The derivatizing reagent should be present in significant molar excess. If the sample matrix contains other compounds with active hydrogens, they will also consume the reagent. Try increasing the volume of the derivatization reagent. |
Problem: Tailing Peaks and Poor Reproducibility
| Possible Cause | Recommended Solution |
| Incomplete Derivatization | This leaves polar active sites on the analyte, causing interaction with the GC system. Re-optimize the reaction by checking for moisture, using fresh reagent, and ensuring sufficient reaction time and temperature as described above[8]. |
| Active Sites in GC System | The GC inlet liner and the front of the analytical column can develop active sites that cause peak tailing. Use a deactivated (silylated) inlet liner and regularly trim 5-10 cm from the front of the column to remove non-volatile residues[7]. |
| Inconsistent Sample Preparation | Variations in sample handling can lead to inconsistent results. Prepare standards and samples at the same time using the same batch of reagents to ensure that any minor level of incomplete derivatization is consistent across the entire batch[8]. |
Experimental Protocols
Protocol 1: Bromination of Styrene-(ring-13C6) for GC-ECD Analysis
This method converts styrene to styrene dibromide for high-sensitivity analysis.
Materials:
-
Styrene-(ring-13C6) standard/sample in a suitable solvent (e.g., hexane).
-
Bromine solution (e.g., 5% w/v in carbon tetrachloride or other suitable solvent). Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Sodium thiosulfate solution (5% aqueous) to quench excess bromine.
-
Anhydrous sodium sulfate.
Procedure:
-
To 1 mL of the sample in hexane, add the bromine solution dropwise until a faint yellow or orange color persists, indicating a slight excess of bromine.
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Quench the excess bromine by adding 1 mL of the sodium thiosulfate solution and vortexing until the organic layer is colorless.
-
Separate the organic layer and dry it by passing it through a small column of anhydrous sodium sulfate.
-
Bring the sample to a final known volume with hexane.
-
Inject a 1-2 µL aliquot into the GC-ECD system.
Protocol 2: Silylation of Styrene Glycol-(ring-13C6) for GC-MS Analysis
This method is for the analysis of styrene glycol, a common metabolite of styrene.
Materials:
-
Sample containing Styrene Glycol-(ring-13C6).
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).
-
Anhydrous pyridine or acetonitrile (as reaction solvent).
-
Heating block or oven.
Procedure:
-
Transfer an aliquot of the sample extract to a 2 mL autosampler vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to the dried residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes to ensure complete derivatization[9].
-
Cool the vial to room temperature.
-
Inject a 1 µL aliquot into the GC-MS system.
Visualizations
Caption: General experimental workflow for the derivatization of Styrene-(ring-13C6).
Caption: Logical troubleshooting guide for incomplete derivatization issues.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Gas chromatographic determination of styrene as its dibromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A specific gas chromatographic method for the determination of microsomal styrene monooxygenase and styrene epoxide hydratase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. Derivitization Preparation - Chromatography Forum [chromforum.org]
- 9. Derivatization of Levoglucosan for Compound-Specific δ 13C Analysis by Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage and stability of Styrene-(ring-13C6).
This technical support center provides best practices for the long-term storage and stability of Styrene-(ring-13C6), along with troubleshooting guidance for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for Styrene-(ring-13C6)?
A1: To ensure long-term stability, Styrene-(ring-13C6) should be stored under controlled conditions to prevent degradation, primarily through polymerization. The recommended storage temperature is between 2-8°C.[1][2] The product should also be protected from light.[1][2]
Q2: Why is an inhibitor added to Styrene-(ring-13C6)?
A2: Styrene-(ring-13C6), like unlabeled styrene, is prone to polymerization, especially when exposed to heat or light.[3][4][5] To prevent this, a polymerization inhibitor, typically 4-tert-butylcatechol (pTBC), is added.[1][3][6] This inhibitor is crucial for maintaining the monomeric form of the compound during storage.
Q3: Is a specific atmosphere required for storage?
A3: Yes, the presence of dissolved oxygen is necessary for the polymerization inhibitor to function effectively.[3][6] Therefore, Styrene-(ring-13C6) should be stored under an air atmosphere.[6] Storing under an inert atmosphere like pure nitrogen should be avoided as it will render the inhibitor ineffective.[2] The recommended oxygen level in the vapor phase is around 5%.[6]
Q4: What type of container should I use for storing Styrene-(ring-13C6)?
A4: It is best to store Styrene-(ring-13C6) in its original container, which is typically designed for stability. If transferring is necessary, use containers made of stainless steel or carbon steel.[3] Ensure the container is tightly sealed to prevent evaporation and contamination.[1][7]
Q5: How can I tell if my Styrene-(ring-13C6) has started to degrade?
A5: The primary sign of degradation is polymerization. This may manifest as an increase in viscosity, the formation of solids, or a change in the appearance of the liquid.[2][3] A yellowish color is not necessarily a sign of degradation, as pure styrene can be colorless to yellowish.[4] However, any unexpected change in physical appearance should be investigated.
Q6: Does the isotopic label (13C6) affect the stability of the molecule?
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1][2] | To minimize the rate of polymerization.[3] |
| Inhibitor | Maintain presence of pTBC[3] | Prevents spontaneous polymerization.[8] |
| Atmosphere | Air (with oxygen)[6] | Oxygen is required for the inhibitor to function.[3][6] |
| Light | Store in the dark[1][4] | Light can initiate polymerization.[5] |
| Container | Tightly sealed, stainless steel or carbon steel[1][3] | To prevent contamination and ensure compatibility. |
Troubleshooting Guide
Issue 1: The viscosity of the Styrene-(ring-13C6) has increased, or solids are present.
-
Possible Cause: Polymerization has occurred due to improper storage conditions (e.g., elevated temperature, depletion of inhibitor).[3]
-
Solution: Do not use the material. If solids are observed, do not attempt to open or move the container.[2] Contact your institution's Environmental Health & Safety (EH&S) department for guidance on proper disposal.
-
Prevention: Strictly adhere to the recommended storage conditions. Monitor the storage temperature regularly.
Issue 2: My analytical results (e.g., NMR, GC-MS) show unexpected peaks or a decrease in the concentration of the monomer.
-
Possible Cause: This could indicate the onset of polymerization or the presence of other degradation products. The larger, less volatile polymer may not be fully observed in some analytical techniques, leading to an apparent decrease in concentration.
-
Solution: Refer to the "Experimental Protocol for Stability Verification" below to systematically assess the integrity of your material. Consider techniques that can detect oligomers and polymers, such as Gel Permeation Chromatography (GPC).
-
Prevention: Regularly check the appearance of the stored material and consider periodic re-qualification of older batches.
Issue 3: The liquid has developed a more pronounced yellow color.
-
Possible Cause: Styrene can naturally be colorless to yellowish.[4] This may not be a definitive sign of degradation. However, it could also be indicative of the formation of certain byproducts.
-
Solution: Perform a qualitative or quantitative analysis (e.g., NMR) to confirm the purity of the material before use. Compare the results with the certificate of analysis or a fresh standard.
-
Prevention: Store the material protected from light and ensure the container is tightly sealed.
Experimental Protocol for Stability Verification
This protocol provides a general method for assessing the purity and stability of Styrene-(ring-13C6).
Objective: To determine the purity of a stored sample of Styrene-(ring-13C6) and check for the presence of polymers or other degradation products.
Methodology:
-
Visual Inspection:
-
Carefully observe the physical appearance of the Styrene-(ring-13C6). Note any changes in color, clarity, or viscosity. Check for the presence of any solid material.
-
-
Sample Preparation:
-
In a well-ventilated fume hood, carefully extract an aliquot of the Styrene-(ring-13C6).
-
Prepare a solution in a suitable deuterated solvent (e.g., CDCl3) for ¹H and ¹³C NMR analysis.
-
Prepare a dilute solution in a volatile solvent (e.g., dichloromethane) for GC-MS analysis.
-
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra.
-
Analysis:
-
Confirm the characteristic peaks for Styrene-(ring-13C6). The ¹³C spectrum should show signals corresponding to the labeled aromatic ring.
-
Look for the absence of broad signals in the baseline, which could indicate the presence of polystyrene.
-
Integrate the proton signals to check for the correct ratios between the vinyl protons and any remaining protons on the phenyl ring (if isotopic purity is less than 100%).
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Analysis:
-
The gas chromatogram should show a single major peak corresponding to Styrene-(ring-13C6).
-
The mass spectrum for this peak should confirm the correct mass-to-charge ratio for the isotopically labeled compound.
-
The presence of peaks at higher retention times, especially with repeating mass units, could indicate the presence of styrene dimers or trimers, which are precursors to polymerization.
-
-
-
Data Interpretation:
-
Compare the analytical data from the stored sample with the certificate of analysis provided by the manufacturer or with data from a freshly opened sample.
-
A significant decrease in the main peak area in GC analysis or the appearance of broad polymer peaks in NMR suggests degradation.
-
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
Caption: Simplified pathway of styrene polymerization.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. shell.com [shell.com]
- 4. Styrene | C6H5CHCH2 | CID 7501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Styrene Degradation Pathway [eawag-bbd.ethz.ch]
- 6. plasticseurope.org [plasticseurope.org]
- 7. cpchem.com [cpchem.com]
- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Styrene Quantification: Cross-Validating Isotope Dilution Methods
For researchers, scientists, and drug development professionals, the accurate quantification of styrene—a critical monomer in various manufacturing processes and a compound of toxicological interest—is paramount. Analytical methodologies must be robust, precise, and accurate, particularly when dealing with complex sample matrices. This guide provides an objective comparison between the isotope dilution method using Styrene-(ring-13C6) and other common analytical techniques, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled (SIL) internal standard, such as Styrene-(ring-13C6), is widely regarded as the gold standard for quantitative analysis by mass spectrometry.[1] This is because its chemical and physical properties are nearly identical to the native analyte. This similarity ensures that the SIL internal standard co-behaves with the analyte throughout sample preparation, chromatography, and ionization, effectively compensating for matrix effects and other sources of analytical variability.[2][3]
Principle of Isotope Dilution for Matrix Effect Compensation
Stable isotope-labeled internal standards are ideal for mitigating unpredictable signal suppression or enhancement from co-eluting matrix components. Because the analyte and the labeled standard are affected by these interferences to the same degree, the ratio of their signals remains constant, leading to more accurate and precise quantification.[2]
Comparison of Analytical Methods
This guide compares three common methods for styrene quantification:
-
Isotope Dilution GC-MS: Using Styrene-(ring-13C6) as the internal standard.
-
Internal Standard GC-FID: Using a structural analog (Toluene) as the internal standard.
-
External Standard GC: Without the use of an internal standard.
Quantitative Performance Comparison
The choice of quantification method significantly impacts analytical performance, especially in terms of accuracy and precision. Isotope dilution methods consistently demonstrate superior performance in complex matrices.
| Parameter | Isotope Dilution GC-MS (Styrene-(ring-13C6)) | Internal Standard GC-FID (Toluene)[4][5][6] | External Standard GC |
| Linearity (r²) | Typically > 0.995 | > 0.99 | Typically > 0.99 (in simple matrices) |
| LOD | Low (ng/L to µg/L range) | 2.32 x 10⁻⁴ mol/L | Dependent on detector and matrix |
| LOQ | Low (ng/L to µg/L range) | 7.04 x 10⁻⁴ mol/L | Dependent on detector and matrix |
| Accuracy (% Recovery) | 95-105% (Expected) | 86-99% | Highly variable; prone to matrix effects |
| Precision (%RSD) | < 15% (Expected) | < 2.5% (Repeatability) | Can be poor in complex matrices |
| Matrix Effect Correction | Excellent | Partial to Good | None |
Experimental Protocols & Workflows
Method 1: Isotope Dilution GC-MS with Styrene-(ring-13C6)
This method is the benchmark for accurate styrene quantification, leveraging the ideal properties of a stable isotope-labeled internal standard with the selectivity of mass spectrometry.
Experimental Protocol:
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of native styrene. Spike each standard with a constant, known concentration of Styrene-(ring-13C6).
-
Sample Preparation: To a known volume or mass of the sample, add the same constant amount of Styrene-(ring-13C6) as used in the calibration standards.
-
Extraction: Employ an appropriate extraction technique (e.g., liquid-liquid extraction with dichloromethane or solid-phase microextraction) to isolate the styrene from the sample matrix.
-
Analysis: Analyze the extracts using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: Chiral capillary column (e.g., β-DEX, 30 m x 0.25 mm x 0.25 µm).[4]
-
Injector: 280°C, Split ratio 100:1.[4]
-
Oven Program: 50°C (1 min), ramp at 2°C/min to 80°C (2 min), ramp at 10°C/min to 200°C (12 min).[4]
-
MS Detection: Use Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both native styrene and Styrene-(ring-13C6).
-
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of styrene in the samples using this curve.
Method 2: Internal Standard GC-FID with Toluene
This method uses a structural analog, Toluene, as the internal standard. While more cost-effective than using a SIL standard, its ability to correct for matrix effects is less perfect as its chemical properties are not identical to styrene.[4][5][6]
Experimental Protocol:
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of styrene. Spike each standard with a constant, known concentration of Toluene.
-
Sample Preparation: To a known volume or mass of the sample, add the same constant amount of Toluene as used in the calibration standards.
-
Extraction: Add 2 ml of dichloromethane to the sample/standard mixture. Dilute a 100 µL aliquot in another 2 ml of solvent before analysis.[4]
-
Analysis: Analyze the extracts using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Quantification: Construct a calibration curve by plotting the ratio of the styrene peak area to the toluene peak area against the styrene concentration. Determine the sample concentrations from this curve.
Conclusion
The cross-validation of analytical methods is crucial for ensuring data integrity. While methods using structural analogs like toluene as internal standards can provide acceptable results, they may not fully compensate for variations in extraction efficiency or matrix-induced ionization effects. The use of a stable isotope-labeled internal standard, Styrene-(ring-13C6), in an isotope dilution mass spectrometry method, offers the most robust and accurate approach. It effectively minimizes analytical uncertainty, providing higher confidence in the final reported concentrations, which is essential for critical applications in research and industry.
References
- 1. nebiolab.com [nebiolab.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. scielo.org.co [scielo.org.co]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene [scielo.org.co]
A Comparative Guide to the Quantification of Styrene: Assessing the Accuracy and Precision of Styrene-(ring-13C6)
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of analytes is paramount. When analyzing styrene, a key monomer in various industrial processes and a potential environmental and biological contaminant, the choice of an appropriate internal standard is critical for achieving reliable results. This guide provides an objective comparison of quantification methods for styrene, with a focus on the use of the stable isotope-labeled internal standard, Styrene-(ring-13C6), against other common alternatives.
The gold standard for quantification in mass spectrometry is isotope dilution, which employs a stable isotope-labeled version of the analyte as an internal standard. Styrene-(ring-13C6) is an ideal internal standard for the quantification of styrene. Due to its identical chemical and physical properties to the native styrene, it co-elutes during chromatographic separation and experiences the same ionization and fragmentation behavior in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to superior accuracy and precision. While specific validation data for methods employing Styrene-(ring-13C6) is not extensively published in readily available literature, the principles of isotope dilution mass spectrometry suggest its performance would be superior to that of non-isotopic internal standards.
The Power of Isotope Dilution
The fundamental advantage of using a stable isotope-labeled internal standard lies in its ability to mimic the analyte throughout the analytical process. This minimizes the impact of matrix effects and other sources of error.
Comparative Performance Data
To illustrate the performance of different internal standards, the following tables summarize validation data from a study employing a non-isotopic internal standard (Toluene) and present the expected performance characteristics for a method using Styrene-(ring-13C6).
Table 1: Performance Data for Styrene Quantification using Toluene as an Internal Standard by GC-FID
| Parameter | Concentration (mol/L) | Result |
| Accuracy | ||
| (% Recovery) | 0.68 x 10⁻³ | 90.35 ± 2.10% |
| 1.35 x 10⁻³ | 86.58 ± 1.96% | |
| 2.03 x 10⁻³ | 87.00 ± 2.11% | |
| 3.40 x 10⁻³ | 98.74 ± 2.25% | |
| 4.06 x 10⁻³ | 90.27 ± 0.10% | |
| Precision | ||
| (Repeatability, %RSD) | 0.683 x 10⁻³ | 2.32% |
| 1.346 x 10⁻³ | 2.27% | |
| 2.029 x 10⁻³ | 2.42% | |
| 3.396 x 10⁻³ | 2.28% | |
| 4.059 x 10⁻³ | 0.11% | |
| Linearity | 6.83 x 10⁻⁴ - 4.059 x 10⁻³ | r² > 0.98 |
| Limit of Detection (LOD) | - | 2.31 x 10⁻⁴ mol/L |
| Limit of Quantification (LOQ) | - | 7.70 x 10⁻⁴ mol/L |
Data extracted from a study validating a GC-FID method for styrene quantification.[1][2]
Table 2: Expected Performance of Styrene-(ring-13C6) as an Internal Standard in Isotope Dilution GC-MS
| Parameter | Expected Result | Justification |
| Accuracy (% Recovery) | 95 - 105% | Co-elution and identical chemical behavior minimize matrix effects and correct for sample loss during preparation. |
| Precision (% RSD) | < 5% | The ratio of the labeled to the unlabeled analyte is less susceptible to instrument variability. |
| Linearity | Excellent over a wide dynamic range | The linear response is maintained as the internal standard perfectly tracks the analyte's behavior. |
| Limit of Detection (LOD) | Potentially lower than with non-isotopic standards | Enhanced signal-to-noise ratio due to the specificity of mass spectrometric detection of the labeled compound. |
| Limit of Quantification (LOQ) | Potentially lower and more robust | Improved precision at low concentrations allows for more reliable quantification near the detection limit. |
The Rationale for Superiority of Isotope Dilution
The enhanced performance of a stable isotope-labeled internal standard can be attributed to its ability to compensate for various sources of error that can affect non-isotopic standards differently than the analyte.
Experimental Protocols
For transparency and reproducibility, the following is a detailed methodology for the quantification of styrene using toluene as an internal standard with Gas Chromatography-Flame Ionization Detection (GC-FID), based on a validated published method.[1][2]
1. Materials and Instrumentation
-
Chemicals: Styrene (analytical standard), Toluene (internal standard, analytical grade), Dichloromethane (solvent, HPLC grade).
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for volatile organic compound analysis (e.g., β-DEX, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of styrene and toluene in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the styrene stock solution with dichloromethane to cover the desired concentration range (e.g., 6.83 x 10⁻⁴ to 4.059 x 10⁻³ mol/L).
-
Internal Standard Spiking: Add a fixed concentration of the toluene internal standard to each calibration standard and sample.
-
Sample Preparation: For liquid samples, dilute an appropriate volume with dichloromethane to fall within the calibration range and spike with the internal standard.
3. GC-FID Analysis
-
GC Conditions:
-
Injector Temperature: 280°C
-
Split Ratio: 1:100
-
Injection Volume: 0.2 µL
-
Oven Temperature Program: 50°C for 1 min, ramp at 2°C/min to 80°C, hold for 2 min, ramp at 10°C/min to 200°C, hold for 12 min.
-
Carrier Gas: Helium at a flow rate of 30 mL/min.
-
Detector Temperature: 280°C
-
4. Data Analysis
-
Quantification: Calculate the ratio of the peak area of styrene to the peak area of toluene for each standard and sample.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the styrene standards.
-
Concentration Determination: Determine the concentration of styrene in the samples by interpolating their peak area ratios from the calibration curve.
Conclusion
While direct comparative experimental data for Styrene-(ring-13C6) is not widely available in the public domain, the principles of isotope dilution mass spectrometry strongly support its superiority over non-isotopic internal standards for the quantification of styrene. The use of a stable isotope-labeled internal standard like Styrene-(ring-13C6) is expected to provide higher accuracy and precision by effectively compensating for matrix effects and variations during sample analysis. For researchers requiring the highest level of confidence in their quantitative results for styrene, the adoption of an isotope dilution method with Styrene-(ring-13C6) is the recommended approach. When this is not feasible, a carefully validated method with a non-isotopic internal standard, such as toluene, can provide reliable results, as demonstrated by the presented data.
References
Inter-laboratory Comparison Guide: Enhancing Accuracy in Styrene Analysis with Styrene-(ring-13C6)
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the critical need for producing comparable and reliable analytical results for styrene across different laboratories. While direct inter-laboratory "round-robin" studies specifically detailing the use of Styrene-(ring-13C6) are not extensively published, this document outlines the established principles and methodologies that underscore its importance as an internal standard. The use of stable isotope-labeled internal standards is a widely accepted best practice for minimizing analytical variability and achieving accurate quantification, especially in complex matrices.[1][2][3]
The Critical Role of Isotopically Labeled Internal Standards
In quantitative analysis, particularly with sensitive techniques like gas chromatography-mass spectrometry (GC-MS), an ideal internal standard (IS) is crucial for correcting variations that can occur during sample preparation and analysis.[4] A stable isotope-labeled (SIL) internal standard, such as Styrene-(ring-13C6), is considered the gold standard.[1][2] This is because its chemical and physical properties are nearly identical to the analyte (styrene), meaning it behaves similarly during extraction, derivatization, and chromatography. However, due to its mass difference, it can be distinguished by a mass spectrometer.[1]
The use of Styrene-(ring-13C6) helps to compensate for:
-
Matrix Effects: Variations in the sample matrix that can suppress or enhance the analyte signal during ionization in the mass spectrometer.[3]
-
Sample Preparation Losses: Inefficiencies or inconsistencies in extraction and sample cleanup procedures.
-
Injection Volume Variability: Minor differences in the volume of sample introduced into the GC system.
By adding a known amount of Styrene-(ring-13C6) to every sample, standard, and blank at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains stable even if absolute signal intensities fluctuate, leading to more accurate and precise results.
Data Presentation
The following tables summarize typical validation parameters for a GC-MS method for styrene analysis and illustrate the impact of using an internal standard on inter-laboratory result comparability.
Table 1: Typical Method Validation Parameters for Styrene Analysis by GC-MS
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.001 - 0.1 mg/kg (matrix dependent) |
| Limit of Quantification (LOQ) | 0.003 - 0.3 mg/kg (matrix dependent) |
| Precision (RSD) | < 15% |
| Accuracy (Recovery) | 85 - 115% |
Data synthesized from principles outlined in validation literature.[5][6][7]
Table 2: Illustrative Comparison of Inter-laboratory Results for a Spiked Sample (Target: 10.0 µg/g)
| Laboratory | Method | Reported Value (µg/g) | Recovery (%) |
| Lab A | External Standard | 8.8 | 88% |
| Lab B | External Standard | 11.5 | 115% |
| Lab C | External Standard | 9.2 | 92% |
| Lab A | Internal Standard (Styrene-(ring-13C6)) | 9.9 | 99% |
| Lab B | Internal Standard (Styrene-(ring-13C6)) | 10.2 | 102% |
| Lab C | Internal Standard (Styrene-(ring-13C6)) | 9.8 | 98% |
This table presents hypothetical data to illustrate the expected improvement in precision and accuracy when using an isotopically labeled internal standard.
Experimental Protocols
The following is a generalized protocol for the determination of residual styrene monomer in a polymer matrix using GC-MS with Styrene-(ring-13C6) as an internal standard.
Objective: To quantify the concentration of styrene monomer in a polystyrene-based material.
Materials:
-
Styrene analytical standard
-
Styrene-(ring-13C6) internal standard
-
High-purity solvent (e.g., Dichloromethane or Carbon Disulfide)[8]
-
Polystyrene sample
-
Autosampler vials with PTFE-lined caps
-
Analytical balance
Instrumentation:
-
Gas Chromatograph with a capillary column (e.g., DB-5ms or equivalent)
-
Mass Spectrometer (capable of Selected Ion Monitoring - SIM)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of styrene at a concentration of 1000 µg/mL in the chosen solvent.
-
Prepare a stock solution of Styrene-(ring-13C6) at a concentration of 1000 µg/mL in the same solvent.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by diluting the styrene stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
Spike each calibration standard with the Styrene-(ring-13C6) internal standard solution to a constant final concentration (e.g., 2.0 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the polystyrene sample into a vial.
-
Add a precise volume of solvent (e.g., 5.0 mL).
-
Add the Styrene-(ring-13C6) internal standard solution to achieve the same final concentration as in the calibration standards.
-
Seal the vial and agitate (e.g., using a vortex mixer or sonicator) until the polymer is fully dissolved or the monomer is extracted. This may take several hours.
-
Allow any undissolved material to settle. Transfer an aliquot of the supernatant to an autosampler vial for analysis.
-
-
GC-MS Analysis:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
-
MS Conditions (SIM Mode):
-
Monitor the following ions:
-
Styrene: m/z 104 (quantification), 78, 51 (qualifier)
-
Styrene-(ring-13C6): m/z 110 (quantification)
-
-
Tune the instrument according to the manufacturer's recommendations.
-
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of the styrene quantification ion (m/z 104) to the peak area of the Styrene-(ring-13C6) quantification ion (m/z 110).
-
Construct a calibration curve by plotting the area ratio against the concentration of styrene.
-
Calculate the area ratio for each sample and determine the concentration of styrene using the calibration curve.
-
Calculate the final concentration in the original polymer sample, accounting for the initial sample weight and solvent volume.
-
Visualizations
Caption: Analytical workflow for styrene quantification using an internal standard.
Caption: How an internal standard corrects for analytical variability.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. scispace.com [scispace.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scielo.org.co [scielo.org.co]
- 6. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 7. researchgate.net [researchgate.net]
- 8. STYRENE - (Organic Method #09) [dnacih.com]
A Head-to-Head Battle: Justifying the Use of ¹³C-Labeled Over Deuterated Internal Standards in Mass Spectrometry
An objective comparison for researchers, scientists, and drug development professionals.
In the realm of quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the behavior of the analyte throughout sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response. Among SILs, deuterated (²H) and carbon-13 (¹³C) labeled standards are the most common. While deuterated standards are often more readily available and less expensive, a growing body of evidence demonstrates the clear analytical superiority of ¹³C-labeled internal standards. This guide provides a comprehensive comparison, supported by experimental data, to justify the selection of ¹³C-labeled standards for robust and reliable quantitative methods.
Key Performance Differences: A Tabular Comparison
The fundamental differences between ¹³C-labeled and deuterated internal standards are rooted in the physicochemical properties of the isotopes themselves. The substitution of hydrogen with deuterium can introduce subtle yet significant changes that impact chromatographic behavior and analytical accuracy. In contrast, the replacement of ¹²C with ¹³C results in a molecule that is virtually identical to the analyte in terms of its chemical and physical properties.
| Feature | ¹³C-Labeled Internal Standard | Deuterated (²H) Internal Standard | Justification & Impact |
| Chromatographic Co-elution | Identical retention time to the analyte. | Often exhibits a retention time shift (typically elutes earlier). | ¹³C is superior. Perfect co-elution ensures that the analyte and internal standard experience the same matrix effects at the same time, leading to more accurate correction. The deuterium isotope effect can alter the hydrophobicity of the molecule, causing chromatographic separation from the analyte. |
| Matrix Effect Compensation | Excellent and reliable. | Can be compromised due to chromatographic shifts. | ¹³C is superior. Inaccurate correction can occur if the analyte and internal standard elute at different points in a region of variable ion suppression or enhancement. |
| Isotopic Stability | Highly stable; no back-exchange. | Prone to H/D back-exchange, especially if the label is on an exchangeable site (e.g., -OH, -NH). | ¹³C is superior. Loss of the deuterium label can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration. |
| Fragmentation in MS/MS | Identical fragmentation pattern to the analyte. | Can exhibit altered fragmentation patterns or require different collision energies. | ¹³C is superior. Identical fragmentation simplifies method development and ensures consistent behavior in the mass spectrometer. |
| Cost & Availability | Generally more expensive and less readily available. | Typically less expensive and more widely available. | Deuterated standards are more accessible. However, the potential for compromised data quality can lead to higher long-term costs associated with method troubleshooting and re-analysis. |
Experimental Evidence: The Proof is in the Data
The theoretical advantages of ¹³C-labeled internal standards are borne out by experimental data across various applications.
Case Study 1: Improved Precision in Lipidomics Analysis
A study comparing the performance of a biologically generated ¹³C-labeled internal standard mixture with a commercially available deuterated internal standard mixture for lipidomics analysis demonstrated a significant improvement in analytical precision.
Table 1: Comparison of Coefficient of Variation (CV%) in Lipidomics Analysis [1][2]
| Normalization Method | Average CV% |
| No Internal Standard (Raw Data) | 11.01% |
| Deuterated Internal Standard Mixture | Higher CV% than ¹³C-IS |
| ¹³C-Labeled Internal Standard Mixture | 6.36% |
The use of the ¹³C-labeled internal standard mixture resulted in a substantial reduction in the average coefficient of variation, highlighting its superior ability to correct for analytical variability.[1][2]
Case Study 2: Ensuring Co-elution in Amphetamine Analysis
Research investigating the chromatographic behavior of amphetamine and its various stable isotope-labeled internal standards revealed that only the ¹³C-labeled standard consistently co-eluted with the analyte.
Table 2: Chromatographic Resolution of Amphetamine and its SIL-ISs [3]
| Internal Standard | Chromatographic Resolution from Amphetamine |
| ²H₃-amphetamine | Increased with the number of deuterium substitutes |
| ²H₅-amphetamine | Increased with the number of deuterium substitutes |
| ²H₁₁-amphetamine | Increased with the number of deuterium substitutes |
| ¹³C₆-amphetamine | Co-eluting |
This perfect co-elution is critical for accurate quantification, as it ensures that any matrix effects are compensated for correctly.[3]
Case Study 3: The Impact of Incomplete Co-elution on Data Scatter
A study on the analysis of fluconazole using its deuterated internal standard starkly illustrates the problems that arise from a lack of co-elution. A slight difference in retention times led to a dramatic increase in data scatter.
Table 3: Effect of Co-elution on Data Precision for Fluconazole Analysis
| Chromatographic Condition | Analyte/IS Co-elution | % Standard Deviation |
| Method 1 | Incomplete | 26.2% |
| Method 2 | Complete | 1.37% |
By adjusting the chromatography to achieve complete co-elution, the precision of the measurement was improved by an order of magnitude. This underscores the critical importance of the identical chromatographic behavior exhibited by ¹³C-labeled standards.
Experimental Protocols
Lipidomics Analysis with ¹³C-Labeled Internal Standards[1][2]
-
Sample Preparation: Human plasma samples were spiked with a ¹³C-labeled internal standard mixture derived from P. pastoris. Lipid extraction was performed using a methyl-tert-butyl ether (MTBE) based method.
-
LC-MS/MS Analysis: Chromatographic separation was achieved on a C18 column with a gradient elution using mobile phases containing ammonium formate. Mass spectrometric analysis was performed on a high-resolution mass spectrometer in both positive and negative ionization modes.
-
Data Analysis: Peak areas of the endogenous lipids were normalized to the peak areas of their corresponding ¹³C-labeled internal standards.
Amphetamine Analysis with ¹³C and Deuterated Internal Standards[3]
-
Sample Preparation: Biological samples were subjected to liquid-liquid extraction.
-
LC-MS/MS Analysis: Ultra-high performance liquid chromatography (UHPLC) was used for separation on a reversed-phase column with both acidic and basic mobile phases. Detection was performed using a tandem mass spectrometer.
-
Data Analysis: The retention times of amphetamine and its various stable isotope-labeled internal standards were measured to determine the chromatographic resolution between them.
Visualizing the Concepts
To further illustrate the critical differences between ¹³C-labeled and deuterated internal standards, the following diagrams depict the logical relationships and experimental workflows.
Caption: Workflow with a ¹³C-labeled internal standard.
Caption: Potential pitfalls with a deuterated internal standard.
Caption: Co-elution ensures identical matrix effect experience.
Conclusion
While deuterated internal standards have a place in quantitative analysis, particularly when cost and availability are primary concerns, the evidence strongly supports the superiority of ¹³C-labeled internal standards for achieving the highest levels of accuracy and precision. The identical physicochemical properties of ¹³C-labeled standards ensure co-elution with the analyte, leading to more effective compensation for matrix effects and other sources of analytical variability. For researchers, scientists, and drug development professionals engaged in regulated bioanalysis or any application where data integrity is critical, the initial investment in a ¹³C-labeled internal standard is a sound justification for ensuring the development of robust, reliable, and defensible quantitative methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Certification and Traceability of Styrene-(ring-13C6) Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of certified reference materials (CRMs) for Styrene-(ring-13C6), focusing on their certification and traceability. It is designed to assist researchers, scientists, and professionals in drug development in selecting the most suitable reference materials for their analytical needs. This document outlines the key quality attributes of these materials, details the experimental protocols for their certification, and visualizes the essential workflows for establishing traceability.
Comparison of Commercially Available Styrene-(ring-13C6) Certified Reference Materials
The selection of a certified reference material is a critical step in ensuring the accuracy and reliability of analytical measurements. The following table summarizes the key certified properties of Styrene-(ring-13C6) from two prominent suppliers.
| Property | Supplier A (Sigma-Aldrich) | Supplier B (Toronto Research Chemicals) |
| Product Number | Varies by lot (e.g., 48949) | S687785 |
| Chemical Purity | ≥98% (CP) | 99.5% |
| Isotopic Enrichment | ≥99 atom % 13C | 99.6 atom % 13C |
| Method of Purity Analysis | Quantitative NMR (qNMR) | Quantitative NMR (qNMR) |
| Method of Isotopic Enrichment Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Traceability | Traceable to NIST SRMs | Traceable to NRC CRMs |
| Certificate of Analysis | Available per lot | Available per lot |
Establishing Traceability and Certification: A Visualized Workflow
Metrological traceability is a cornerstone of reliable analytical measurements, ensuring that a measurement result can be related to a reference through a documented unbroken chain of calibrations. The certification of a reference material like Styrene-(ring-13C6) is a meticulous process that establishes its property values and associated uncertainties.
Certification and Traceability Workflow
The following diagram illustrates the key stages in the certification and traceability of a Styrene-(ring-13C6) reference material, from the synthesis of the isotopically labeled compound to the final certified product.
Caption: Workflow for the certification and traceability of Styrene-(ring-13C6) reference materials.
Experimental Protocols
Accurate characterization of reference materials relies on validated and well-documented analytical methods. The following sections provide detailed protocols for the key experiments involved in the certification of Styrene-(ring-13C6).
Purity Determination by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the purity of a substance. It relies on the direct proportionality between the integrated signal area in an NMR spectrum and the number of nuclei contributing to that signal.
Methodology:
-
Sample and Standard Preparation:
-
Accurately weigh approximately 5-10 mg of the Styrene-(ring-13C6) test sample into a tared NMR tube.
-
Accurately weigh a suitable, certified internal standard (e.g., maleic acid, certified for purity) and add it to the same NMR tube. The molar ratio of the internal standard to the analyte should be optimized for accurate integration.
-
Add a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl3) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire the 1H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Ensure quantitative acquisition parameters are used, including:
-
A calibrated 90° pulse.
-
A relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
-
-
Data Processing and Analysis:
-
Apply appropriate processing parameters, including Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved, characteristic signal of Styrene-(ring-13C6) (e.g., the vinyl protons) and a well-resolved signal of the internal standard.
-
Calculate the purity of the Styrene-(ring-13C6) sample using the following equation:
Where:
-
I_sample and I_std are the integrated signal areas of the sample and standard, respectively.
-
N_sample and N_std are the number of protons giving rise to the respective signals.
-
MW_sample and MW_std are the molecular weights of the sample and standard.
-
m_sample and m_std are the masses of the sample and standard.
-
Purity_std is the certified purity of the internal standard.
-
Isotopic Enrichment Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for determining the isotopic enrichment of labeled compounds by separating the analyte from potential impurities and analyzing its mass-to-charge ratio.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the Styrene-(ring-13C6) reference material in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration suitable for GC-MS analysis (typically in the low µg/mL range).
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.
-
Gas Chromatography (GC) Conditions:
-
Use a non-polar capillary column (e.g., DB-5ms or equivalent).
-
Set an appropriate oven temperature program to ensure good separation of styrene from any solvent peaks or potential impurities. A typical program might start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
Use helium as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
Acquire data in full scan mode over a mass range that includes the molecular ions of unlabeled styrene (m/z 104) and Styrene-(ring-13C6) (m/z 110).
-
Alternatively, for higher sensitivity and precision, use selected ion monitoring (SIM) to monitor the specific ions of interest.
-
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to styrene.
-
Extract the mass spectrum for this peak.
-
Determine the relative abundances of the molecular ion peaks corresponding to the fully labeled species (m/z 110 for C8H8 with six 13C) and any unlabeled or partially labeled species.
-
Calculate the isotopic enrichment using the following formula:
Where M is the mass of the unlabeled styrene molecular ion. Corrections for the natural abundance of isotopes in the unlabeled standard should be applied for high-accuracy measurements.
-
Logical Relationship in Certification
The certification of a reference material is a hierarchical process where each step builds upon the previous one to ensure the final product's quality and reliability.
Caption: Logical progression of steps in the certification of Styrene-(ring-13C6).
A Researcher's Guide to Statistical Analysis: Labeled vs. Unlabeled Experiments
For researchers, scientists, and drug development professionals, the choice between labeled and unlabeled experimental designs is a critical decision that profoundly impacts data analysis and interpretation. This guide provides an objective comparison of these two approaches, focusing on the statistical analysis of quantitative data, and is supported by experimental protocols and data visualizations to inform your experimental design.
The two fundamental strategies for quantitative analysis, particularly in fields like proteomics and metabolomics, are the incorporation of stable isotope labels and the label-free approach. Labeled methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), introduce a known mass difference between samples, allowing for direct and precise relative quantification. In contrast, label-free methods quantify molecules by measuring signal intensities or spectral counts across separate analyses, offering simplicity and broader applicability.
At a Glance: Labeled vs. Unlabeled Approaches
| Feature | Labeled Experiments (e.g., SILAC, iTRAQ, TMT) | Unlabeled Experiments |
| Principle | Differential isotopic labeling of samples for multiplexed analysis. | Direct measurement and comparison of signal intensity or spectral counts. |
| Precision & Accuracy | High precision and accuracy due to internal standards and reduced run-to-run variability.[1] | Can be less precise due to analytical variability between runs.[1] |
| Sample Throughput | Higher throughput for multiplexed experiments (e.g., TMT, iTRAQ).[1][2] | Lower throughput as each sample is analyzed individually. |
| Experimental Complexity | More complex sample preparation due to labeling steps.[1][3] | Simpler sample preparation.[1][2] |
| Cost | Higher cost due to expensive isotopic labels.[1][2] | More cost-effective.[1] |
| Flexibility | Less flexible; difficult to add more samples later in the study.[3] | More flexible; samples can be added to the analysis at any time.[3] |
| Data Analysis | Can be more straightforward for relative quantification. | Can be more complex, requiring sophisticated algorithms for alignment and normalization. |
| Proteome/Metabolome Coverage | May have lower coverage due to increased sample complexity.[2] | Can achieve higher proteome/metabolome coverage.[2] |
Experimental Protocols: A Metabolomics Case Study
To illustrate the practical differences, here are condensed protocols for a labeled (SILAC) and a label-free quantitative metabolomics experiment using Liquid Chromatography-Mass Spectrometry (LC-MS).
Labeled Metabolomics Protocol (SILAC)
This protocol is adapted for adherent cell culture.
-
Cell Culture and Labeling:
-
Culture one population of cells in 'light' medium (containing standard amino acids, e.g., 12C6-arginine and 12C6-lysine).
-
Culture a second population of cells in 'heavy' medium (containing stable isotope-labeled amino acids, e.g., 13C6-arginine and 13C6-lysine) for at least five cell doublings to ensure complete incorporation of the heavy amino acids.
-
-
Cell Treatment:
-
Apply the experimental treatment to one population of cells (e.g., the 'heavy' labeled cells) and a control treatment to the other.
-
-
Sample Harvesting and Mixing:
-
Harvest the 'light' and 'heavy' cell populations.
-
Combine equal numbers of cells from the 'light' and 'heavy' populations.
-
-
Metabolite Extraction:
-
Perform metabolite extraction from the mixed cell pellet using a cold solvent mixture (e.g., 80% methanol).
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites by LC-MS. The mass spectrometer will detect pairs of peaks for each metabolite-containing peptide, with a known mass difference corresponding to the heavy isotope label.
-
-
Data Analysis:
-
The relative quantification of metabolites is determined by the ratio of the intensities of the 'heavy' and 'light' peaks.
-
Unlabeled Metabolomics Protocol
-
Cell Culture and Treatment:
-
Culture multiple replicates of cells for each experimental condition (e.g., control and treated).
-
-
Sample Harvesting:
-
Harvest each sample replicate separately.
-
-
Metabolite Extraction:
-
Perform metabolite extraction on each sample individually using a consistent method (as described in the labeled protocol).
-
-
LC-MS Analysis:
-
Analyze each sample extract in separate LC-MS runs.
-
-
Data Analysis:
-
The raw data from each run must be processed to detect and align metabolic features across all samples.
-
Normalization techniques are applied to account for variations in sample loading and instrument performance.
-
Relative quantification is based on the comparison of the integrated peak areas or intensities for each metabolite across the different experimental groups.
-
Data Presentation: Unveiling the Quantitative Story
The structure of the quantitative data generated from labeled and unlabeled experiments differs significantly. Below are example tables showcasing typical data output for a hypothetical experiment comparing a treated versus a control group.
Labeled Experiment (SILAC) Data Table
| Metabolite | Heavy/Light Ratio | Log2(Ratio) | p-value |
| Citrate | 2.15 | 1.10 | 0.001 |
| Succinate | 0.98 | -0.03 | 0.89 |
| Fumarate | 1.89 | 0.92 | 0.015 |
| Malate | 2.50 | 1.32 | 0.0005 |
| a-Ketoglutarate | 1.20 | 0.26 | 0.15 |
Unlabeled Experiment Data Table
| Metabolite | Mean Intensity (Control) | Mean Intensity (Treated) | Fold Change | p-value |
| Citrate | 1.2e6 | 2.5e6 | 2.08 | 0.002 |
| Succinate | 8.5e5 | 8.3e5 | 0.98 | 0.91 |
| Fumarate | 5.4e5 | 9.9e5 | 1.83 | 0.018 |
| Malate | 7.1e5 | 1.7e6 | 2.39 | 0.0008 |
| a-Ketoglutarate | 1.5e6 | 1.8e6 | 1.20 | 0.18 |
Statistical Analysis: The Core of Comparison
The choice of statistical methods is intrinsically linked to the experimental design.
For labeled experiments , the statistical analysis is often more direct. The ratio of heavy to light peak intensities for each metabolite provides a direct measure of the relative abundance between the two conditions. A one-sample t-test or a moderated t-test (e.g., from the limma R package) can be applied to the log-transformed ratios to assess statistical significance.
For unlabeled experiments , the statistical analysis pipeline is more complex and requires several crucial steps:
-
Feature Detection and Alignment: Sophisticated algorithms are needed to identify and align corresponding metabolic features across multiple LC-MS runs.
-
Normalization: This is a critical step to correct for systematic variations between runs. Common normalization methods include total ion current (TIC) normalization, probabilistic quotient normalization (PQN), and variance stabilizing normalization (VSN).
-
Statistical Testing: After normalization, two-sample t-tests, ANOVA (for more than two groups), or more advanced statistical models that can account for the data's variance structure (e.g., limma) are used to identify differentially abundant metabolites.
Mandatory Visualizations
Experimental Workflow Comparison
Caption: A comparison of the experimental workflows for labeled (SILAC) and unlabeled metabolomics.
Signaling Pathway Analysis
Metabolomics data can provide insights into the activity of metabolic pathways. The following diagram illustrates a simplified view of the Citric Acid (TCA) Cycle, with nodes representing key metabolites. In a real experiment, the color of the nodes could be altered to represent the magnitude and direction of change (up-regulation or down-regulation) based on the quantitative data.
References
Safety Operating Guide
Proper Disposal of Styrene-(ring-13C6): A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and regulatory compliance. Styrene-(ring-13C6), an isotopically labeled form of styrene, requires careful management due to its hazardous properties. This guide provides essential, immediate safety and logistical information for its proper disposal.
Although the carbon-13 isotope does not significantly alter the chemical's hazardous characteristics, it is crucial to follow established protocols for hazardous waste disposal. Styrene is a flammable liquid and vapor, causes skin and eye irritation, and is harmful if inhaled.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat is recommended.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.
Summary of Key Safety and Disposal Information
The following table summarizes the critical data for the safe handling and disposal of Styrene-(ring-13C6).
| Property | Data |
| Chemical Name | Styrene-(ring-13C6) |
| CAS Number | 287399-41-1 |
| Primary Hazards | Flammable liquid and vapor, skin irritant, serious eye irritant, harmful if inhaled.[1] |
| GHS Hazard Codes | H226, H315, H319, H332 |
| RCRA Waste Code | D001 (Ignitable Waste) due to its low flash point. Note: State or local regulations may have additional or more stringent requirements. |
| Incompatible Materials | Strong oxidizing agents, acids, halogenated compounds, copper alloys. |
| Recommended Container | Chemically resistant, sealable container (e.g., glass or polyethylene). Ensure the container is compatible with flammable liquids. |
| Disposal Method | Collection by a licensed hazardous waste disposal service. Do not dispose of down the drain or in regular trash. |
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe and compliant disposal of Styrene-(ring-13C6).
Step 1: Waste Identification and Segregation
-
Treat all waste containing Styrene-(ring-13C6) as hazardous waste.
-
Segregate it from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions.
Step 2: Containerization
-
Select a clean, chemically compatible waste container with a secure, tight-fitting lid. The container must be in good condition, free of leaks or cracks.
-
If combining with other compatible solvent waste, ensure a comprehensive list of all components is maintained. Do not mix with incompatible chemicals.
-
Leave at least 10% headspace in the container to allow for vapor expansion.
Step 3: Labeling
-
Properly label the waste container immediately upon adding the first drop of waste.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Styrene-(ring-13C6) Waste". If it is a mixture, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.
-
The specific hazard(s): "Flammable," "Irritant."
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated and away from sources of ignition such as heat, sparks, or open flames.
-
Utilize secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.
Step 5: Arranging for Disposal
-
Once the waste container is full or you are ready to have it removed, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online request form or a phone call.
-
Do not move the hazardous waste from its designated SAA. Trained EHS personnel will collect it directly from your lab.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for Styrene-(ring-13C6).
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of Styrene-(ring-13C6), protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Personal protective equipment for handling Styrene-(ring-13C6)
Essential Safety & Handling Guide: Styrene-(ring-13C6)
This guide provides critical safety, handling, and disposal information for Styrene-(ring-13C6). The safety protocols for this isotopically labeled compound are identical to those for standard styrene. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment.
Hazard Identification and GHS Classification
Styrene-(ring-13C6) is a flammable liquid and vapor that poses several health risks.[1][2][3][4] It is harmful if inhaled, causes serious eye irritation, and causes skin irritation.[1][2][3][4] Furthermore, it is suspected of damaging an unborn child and may cause damage to organs through prolonged or repeated exposure.[2][3][4]
GHS Hazard Statements: H226, H315, H319, H332, H361d, H372[1][2]
| Hazard Class | Category |
| Flammable liquids | 3[1][3] |
| Acute toxicity, Inhalation | 4[1][3] |
| Skin corrosion/irritation | 2[1][3] |
| Serious eye damage/eye irritation | 2[1][3] |
| Reproductive toxicity | 2[3] |
| Specific target organ toxicity, repeated exposure | 1[3] |
Occupational Exposure Limits and Physical Properties
Adherence to established occupational exposure limits is mandatory to minimize health risks. Styrene's properties, such as its flash point and vapor pressure, necessitate specific handling protocols.
| Parameter | Value | Agency/Source |
| Occupational Exposure Limits | ||
| OSHA PEL (8-hr TWA) | 100 ppm[5][6] | OSHA |
| OSHA Ceiling Concentration | 200 ppm[5][6][7] | OSHA |
| OSHA Max Peak (5-min in 3-hr) | 600 ppm[5][6][7] | OSHA |
| NIOSH REL (10-hr TWA) | 50 ppm (215 mg/m³)[5][6][7] | NIOSH |
| NIOSH STEL (15-min) | 100 ppm (425 mg/m³)[5][6][7] | NIOSH |
| ACGIH TLV (8-hr TWA) | 20 ppm[5][6] | ACGIH |
| ACGIH STEL (15-min) | 40 ppm[5][6] | ACGIH |
| Cal/OSHA PEL (8-hr TWA) | 50 ppm[8] | Cal/OSHA |
| Physical & Chemical Properties | ||
| Molecular Formula | C₈H₈ (with ⁶¹³C)[1] | PubChem |
| Molecular Weight | 110.11 g/mol [1] | PubChem |
| Appearance | Colorless to yellowish, oily liquid[6][9][10] | N/A |
| Odor | Sweet, aromatic at low concentrations[6][9][10] | N/A |
| Boiling Point | 145 °C (293 °F)[10][11] | N/A |
| Flash Point | 31 °C (87.8 °F)[11] | N/A |
| Vapor Pressure | 5 mmHg at 20 °C[7][12] | N/A |
| Solubility in Water | 0.03% (300 mg/L) at 20 °C[10][12] | N/A |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following equipment is mandatory when handling Styrene-(ring-13C6).
-
Eye and Face Protection : Wear tight-sealing safety goggles and a face shield.[3] Standard safety glasses are not sufficient.
-
Skin Protection :
-
Gloves : Wear suitable chemical-resistant gloves tested according to EN 374.[11][13] Materials like Viton/butyl or polyvinyl alcohol (PVA) are recommended.[14] Always check for breakthrough times and change gloves immediately if contamination is suspected.[14]
-
Body Covering : A lab coat must be worn.[14] For larger quantities or in situations with a higher risk of splashing, chemically resistant coveralls (e.g., DuPont Tyvek®) should be used.[5]
-
-
Respiratory Protection : All work must be conducted in a certified chemical fume hood.[14] If exposure may exceed occupational limits, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is required.[7][15] For concentrations above 200 ppm, supplied-air respirators are necessary.[5]
Safe Handling and Storage Protocol
-
Training : Before beginning any work, ensure all personnel are trained on the specific hazards and emergency procedures for styrene.[14]
-
Ventilation : Always handle Styrene-(ring-13C6) in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations below exposure limits.[11][14]
-
Ignition Sources : Styrene is flammable. Keep it away from heat, sparks, open flames, and hot surfaces.[2][11][13][15] Use explosion-proof electrical and ventilating equipment.[3][13][15] Ground and bond all containers and receiving equipment to prevent static discharge.[3][13][15]
-
Storage :
-
Store in a cool, dry, well-ventilated, and locked-up place.[3][15] Recommended storage temperature is 2-8 °C.[14]
-
Keep containers tightly closed and sealed upright to prevent leakage.[2][11][14][15]
-
Do not store for more than one year after purchase or opening, due to the risk of uncontrolled polymerization which can lead to container rupture.[10][14] Date containers upon arrival and upon opening.[14]
-
If solids are observed in the container, do not move it. This may indicate polymerization. Contact your institution's Environmental Health & Safety (EH&S) department immediately for disposal.[14]
-
Emergency and Spill Response Plan
Spill Procedure
-
Assess : Assess the danger and evacuate the immediate area.[14] Avoid breathing vapors.[14]
-
Control : Remove all ignition sources.[3] If possible without risk, confine the spill to a small area using absorbent, non-combustible material (e.g., sand, earth).
-
Contain : Prevent the spill from entering drains or waterways.[2]
-
Collect : Soak up the spill with inert absorbent material and place it in a suitable, closed container for disposal.[3]
-
Decontaminate : Clean the spill area thoroughly.
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[3][5][6]
-
Skin Contact : Immediately remove all contaminated clothing.[3][6] Wash the affected skin with large amounts of soap and water for at least 15 minutes.[5][6] If skin irritation persists, seek medical attention.[15]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting due to aspiration hazard.[13][15] Rinse the mouth with water.[14] Never give anything by mouth to an unconscious person.[14][15] Call a physician or poison control center immediately.[3][13][15]
Disposal Plan
-
Chemical Waste : Dilute styrene waste with a solvent like acetone before transferring it to a designated hazardous waste container.[14] All waste containers must be properly labeled and kept closed at all times.[14]
-
Empty Containers : Empty containers may still contain hazardous residue and vapors.[14] Triple-rinse the container with a suitable solvent (e.g., acetone).[14] Collect the first rinse as hazardous waste.[14] After thorough cleaning, deface the label and dispose of the container according to institutional guidelines.[14]
-
Regulatory Compliance : All disposal must be conducted in accordance with local, state, and federal regulations. Contact your EH&S department for specific guidance.[14]
Experimental Workflow Visualization
The following diagram outlines the logical steps for responding to a chemical spill, a critical protocol when handling hazardous materials like Styrene-(ring-13C6).
Caption: Logical workflow for responding to a chemical spill in a laboratory setting.
References
- 1. Styrene-(ring-13C6) | C8H8 | CID 11469050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. weizmann.ac.il [weizmann.ac.il]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. nj.gov [nj.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Styrene [cdc.gov]
- 8. cdph.ca.gov [cdph.ca.gov]
- 9. Styrene | C6H5CHCH2 | CID 7501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Styrene - Wikipedia [en.wikipedia.org]
- 11. chemos.de [chemos.de]
- 12. styrene.org [styrene.org]
- 13. carlroth.com [carlroth.com]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 15. cpchem.com [cpchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
